Product packaging for Cycloartenol(Cat. No.:CAS No. 469-38-5)

Cycloartenol

Numéro de catalogue: B190886
Numéro CAS: 469-38-5
Poids moléculaire: 426.7 g/mol
Clé InChI: ONQRKEUAIJMULO-YBXTVTTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloartenol is a pentacyclic triterpenoid, a 3beta-sterol and a member of phytosterols. It has a role as a plant metabolite. It derives from a hydride of a lanostane.
This compound has been reported in Camellia sinensis, Paeonia emodi, and other organisms with data available.
found in chlorophyll-containing plants;  minor descriptor (76-83);  on-line & Index Medicus search PHYTOSTEROLS (76-83);  RN given refers to (3beta)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B190886 Cycloartenol CAS No. 469-38-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRKEUAIJMULO-YBXTVTTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894760
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

469-38-5
Record name Cycloartenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOARTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 °C
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Cycloartenol Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cycloartenol biosynthesis pathway in the model plant Arabidopsis thaliana. This compound is a crucial intermediate in the synthesis of phytosterols, which are essential components of plant cell membranes and precursors to brassinosteroid hormones. Understanding this pathway is vital for research in plant biology, and it also presents potential targets for the development of novel drugs and herbicides.

The Core Biosynthesis Pathway

In Arabidopsis thaliana, the biosynthesis of this compound is a multi-step process primarily occurring in the cytoplasm and endoplasmic reticulum. The pathway begins with the synthesis of squalene, which is then converted to 2,3-oxidosqualene. This intermediate is the crucial branch point for the synthesis of various triterpenoids, including this compound.

The key enzymatic steps in the core this compound biosynthesis pathway are:

  • Squalene Epoxidation: Squalene is oxidized to (S)-2,3-epoxysqualene by the enzyme squalene epoxidase (SQE) . This is considered a rate-limiting step in sterol biosynthesis. In Arabidopsis, there are several putative SQE enzymes, with SQE1 being essential for normal development.[1][2]

  • Cyclization of 2,3-Oxidosqualene: The enzyme This compound synthase 1 (CAS1) catalyzes the cyclization of (S)-2,3-epoxysqualene to produce this compound.[3][4] This is the first committed step in phytosterol biosynthesis in plants.

While the this compound pathway is the major route for phytosterol production, a minor parallel pathway involving lanosterol synthase (LAS) also exists in Arabidopsis. This pathway converts 2,3-oxidosqualene to lanosterol, which is the primary sterol precursor in fungi and animals. However, the contribution of the lanosterol pathway to overall phytosterol biosynthesis in Arabidopsis seedlings is minimal, estimated to be around 1.5%.[5]

Key Enzymes and Genes

The table below summarizes the key enzymes and their corresponding genes involved in the final steps of this compound biosynthesis in Arabidopsis thaliana.

EnzymeGene NameLocus IDFunction
Squalene Epoxidase 1SQE1AT1G58440Catalyzes the oxidation of squalene to (S)-2,3-epoxysqualene.[1][2]
This compound Synthase 1CAS1AT2G07050Catalyzes the cyclization of (S)-2,3-epoxysqualene to this compound.[3][4]
Lanosterol Synthase 1LAS1AT3G45130Catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol (minor pathway).[5]

Quantitative Data

This section presents available quantitative data related to the this compound biosynthesis pathway in Arabidopsis thaliana.

Table 1: Metabolite and Enzyme Activity Data
ParameterValueTissue/ConditionReference
Contribution of Lanosterol Pathway to Sitosterol Biosynthesis1.5%Seedlings[5]
HMGR-specific activity in cas1-1 mutant5.72 ± 0.1 nmol·mg⁻¹ protein per hourFlowering shoots[3]
HMGR-specific activity in wild-type4.34 ± 0.25 nmol·mg⁻¹ protein per hourFlowering shoots[3]
Table 2: Accumulation of 2,3-Oxidosqualene in cas1-1 Mutant Tissues
TissueRelative Accumulation of 2,3-Oxidosqualene
Rosette leavesLow
Upper stemsHigh
Flowering shootsHigh
SiliquesHighest

(Data derived from qualitative descriptions in Babiychuk et al., 2008)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol is adapted from standard methods for quantitative real-time PCR in Arabidopsis thaliana.

1. RNA Isolation:

  • Harvest approximately 100 mg of plant tissue (e.g., seedlings, roots, leaves) and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
  • Isolate total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercial cDNA synthesis kits are recommended for optimal results.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing:
  • SYBR Green Master Mix
  • Forward and reverse primers for the target gene (CAS1, SQE1) and a reference gene (e.g., ACTIN2, UBQ10)
  • Diluted cDNA template
  • Nuclease-free water
  • Perform the reaction in a real-time PCR thermal cycler with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Generate a melt curve at the end of the run to verify the specificity of the amplified products.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.
  • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol for Sterol Profiling by GC-MS

This protocol outlines the general steps for the extraction and analysis of sterols from Arabidopsis thaliana tissues.

1. Sample Preparation and Lipid Extraction:

  • Harvest and freeze-dry plant tissue.
  • Grind the lyophilized tissue to a fine powder.
  • Perform a hot saponification by adding a methanolic potassium hydroxide solution and incubating at 80-90°C for 1-2 hours. This step hydrolyzes sterol esters.
  • Extract the non-saponifiable lipids (including free sterols) with an organic solvent such as n-hexane or cyclohexane.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To increase their volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) and incubating at 60-70°C for 30-60 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • GC conditions:
  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).
  • Carrier gas: Helium.
  • Temperature program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterol compounds.
  • MS conditions:
  • Ionization mode: Electron Ionization (EI).
  • Scan range: A mass range appropriate for detecting sterol fragments (e.g., m/z 50-650).

4. Data Analysis:

  • Identify the different sterols based on their retention times and mass fragmentation patterns by comparing them to authentic standards and mass spectral libraries.
  • Quantify the abundance of each sterol by integrating the peak areas, often relative to an internal standard.

Visualizations

Diagram 1: Core this compound Biosynthesis Pathway

Cycloartenol_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE1) This compound This compound Oxidosqualene->this compound this compound Synthase (CAS1) Lanosterol Lanosterol (minor) Oxidosqualene->Lanosterol Lanosterol Synthase (LAS1) Phytosterols Phytosterols This compound->Phytosterols Multiple Steps Lanosterol->Phytosterols Multiple Steps

Caption: The core enzymatic steps in the biosynthesis of this compound from squalene in Arabidopsis thaliana.

Diagram 2: Experimental Workflow for Gene Expression and Metabolite Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_gene_expression Gene Expression Analysis cluster_metabolite Metabolite Analysis Plant_Material Arabidopsis Tissue (e.g., seedlings, leaves) Grinding Grind in Liquid Nitrogen Plant_Material->Grinding RNA_Extraction Total RNA Extraction Grinding->RNA_Extraction Lipid_Extraction Lipid Extraction & Saponification Grinding->Lipid_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (CAS1, SQE1) cDNA_Synthesis->qRT_PCR Expression_Data Relative Gene Expression Data qRT_PCR->Expression_Data Derivatization Derivatization (Silylation) Lipid_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Metabolite_Profile Sterol Profile (this compound, etc.) GCMS->Metabolite_Profile

Caption: A typical experimental workflow for studying the this compound biosynthesis pathway.

Diagram 3: Potential Regulatory Inputs on this compound Biosynthesis

Regulatory_Pathway cluster_pathway Biosynthesis Pathway cluster_regulation Transcriptional Regulation cluster_signals Upstream Signals Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE1 This compound This compound Oxidosqualene->this compound CAS1 TF Transcription Factors (e.g., bZIP, MYB) SQE1_gene SQE1 Gene TF->SQE1_gene +/- CAS1_gene CAS1 Gene TF->CAS1_gene +/- Hormones Hormones (e.g., Jasmonate, Brassinosteroids) Hormones->TF Light Light Light->TF Stress Biotic/Abiotic Stress Stress->TF Developmental_Cues Developmental Cues Developmental_Cues->TF

Caption: A simplified model of potential regulatory inputs on the this compound biosynthesis pathway genes.

References

A Technical Guide to the Identification and Characterization of Cycloartenol Synthase Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the core methodologies for identifying and characterizing cycloartenol synthase (CAS) genes. This compound synthase (EC 5.4.99.8) is a pivotal enzyme in the biosynthesis of phytosterols in plants, algae, and some protists.[1] It catalyzes the first committed step in this pathway: the cyclization of (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene) into this compound.[2][3] Understanding the genetics and function of CAS is crucial for advancements in plant biology, metabolic engineering, and the development of novel therapeutic agents derived from sterols and triterpenoids.

Gene Identification Methodologies

The identification of novel CAS genes typically involves a combination of bioinformatic approaches and molecular cloning techniques.

Bioinformatic and In Silico Approaches

The initial step often involves searching public and proprietary sequence databases.

  • Homology Searching : Putative CAS genes can be identified by performing BLAST (Basic Local Alignment Search Tool) searches (e.g., TBLASTX) against transcriptome or genome assemblies.[4][5] Known and characterized CAS protein sequences from related species (e.g., Arabidopsis thaliana) are used as queries.

  • Conserved Domain Analysis : Identified candidate sequences are then analyzed for conserved domains characteristic of oxidosqualene cyclases (OSCs), such as the "QXXXGXW" and "DCTAE" motifs.[6][7]

Molecular Cloning and Isolation

Following in silico identification, experimental validation is required to isolate the full-length cDNA.

  • Degenerate PCR : Based on highly conserved regions identified through multiple sequence alignments of known CAS genes, degenerate primers are designed to amplify a core fragment of the gene from a cDNA library of the target organism.[8]

  • Rapid Amplification of cDNA Ends (RACE) : Once a core fragment is sequenced and confirmed, 5'- and 3'-RACE techniques are employed to obtain the full-length cDNA sequence.[9]

  • Functional Complementation : A powerful method for identifying a CAS gene is by its ability to rescue a yeast mutant deficient in its own sterol biosynthesis pathway. An S. cerevisiae mutant lacking lanosterol synthase (e.g., strain GIL77, which is erg7 deficient) cannot produce ergosterol and requires it for growth.[10][11] Transforming a cDNA expression library from the target organism into this mutant and screening for colonies that can grow without supplemental ergosterol allows for the isolation of plasmids containing a functional OSC, such as a CAS gene.[10][12]

Experimental Protocol: Full-Length CAS Gene Cloning via PCR and RACE
  • RNA Extraction and cDNA Synthesis :

    • Extract total RNA from the target plant tissue using a suitable kit or a TRIzol-based method.

    • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer. This cDNA pool will serve as the template for PCR.

  • Degenerate PCR for Core Fragment Amplification :

    • Align known CAS protein sequences from various plants to identify conserved regions.

    • Design degenerate forward and reverse primers targeting these regions.

    • Perform a touch-down PCR to increase specificity: Start with a high annealing temperature and decrease it by 1°C for the first several cycles before continuing at a lower, fixed annealing temperature for the remaining cycles.[8]

    • Analyze PCR products on an agarose gel. Excise, purify, and clone the band of the expected size into a TA cloning vector (e.g., pTG19-T).[8]

    • Sequence multiple clones to confirm the identity of the core fragment.

  • 5' and 3' RACE for Full-Length Sequence :

    • Using the sequence from the core fragment, design gene-specific primers (GSPs) for both 5' and 3' RACE.

    • For 3'-RACE, use a GSP and an oligo(dT)-adapter primer on the cDNA template.

    • For 5'-RACE, use a GSP and an adapter primer ligated to the 5' end of the cDNA.

    • Clone and sequence the resulting RACE products.

    • Assemble the sequences from the core fragment and the 5' and 3' RACE products to generate the full-length cDNA sequence.

G Figure 1. General Workflow for CAS Gene Identification cluster_bioinformatics Bioinformatic Analysis cluster_cloning Molecular Cloning cluster_functional Functional Complementation (Alternative) db Sequence Databases (Genome/Transcriptome) blast Homology Search (BLAST) db->blast candidates Identify Putative CAS Candidates blast->candidates pcr Degenerate PCR / RACE candidates->pcr Design Primers rna Total RNA Extraction cdna cDNA Synthesis rna->cdna cdna->pcr clone Cloning & Sequencing pcr->clone full_length Full-length CAS cDNA clone->full_length library cDNA Expression Library yeast Transform erg7-deficient Yeast Mutant library->yeast screen Screen for Growth (No Ergosterol) yeast->screen isolate Isolate & Sequence Plasmid screen->isolate isolate->full_length Confirms Identity

Figure 1. General Workflow for CAS Gene Identification.

Gene and Protein Characterization

Once the full-length gene is isolated, its function and expression patterns are characterized through a series of in vitro and in vivo experiments.

Phylogenetic Analysis

To understand the evolutionary relationship of the newly identified CAS gene, its deduced amino acid sequence is aligned with other known oxidosqualene cyclases from various organisms (plants, algae, fungi, etc.). A phylogenetic tree is then constructed using methods like Neighbor-Joining or Maximum Likelihood.[4][6] This analysis helps confirm if the identified gene clusters with other functionally verified this compound synthases.[13]

Functional Characterization via Heterologous Expression

The most definitive method to confirm CAS function is to express the gene in a host system and analyze the resulting enzymatic product.

  • Host System : The methylotrophic yeast Pichia pastoris or a lanosterol synthase-deficient Saccharomyces cerevisiae strain are commonly used.[8] These hosts provide the necessary precursor, 2,3-oxidosqualene, but do not produce this compound endogenously.

  • Product Analysis : The transformed yeast cells are cultured, and the sterols are extracted. Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the extracts. The production of a compound with a retention time and mass spectrum identical to an authentic this compound standard confirms the enzyme's function.[4][6]

Experimental Protocol: Heterologous Expression and GC-MS Analysis
  • Construct Preparation :

    • Subclone the full-length CAS cDNA into a yeast expression vector (e.g., pESC-His or a Pichia expression vector).[9]

  • Yeast Transformation and Culture :

    • Transform the expression construct into the chosen yeast strain (e.g., S. cerevisiae INVSc1 or P. pastoris).

    • Select positive transformants and grow them in an appropriate induction medium to express the recombinant protein.

  • Sterol Extraction :

    • Harvest yeast cells by centrifugation.

    • Perform saponification of the cell pellet by heating with alcoholic potassium hydroxide (e.g., 40% KOH in 50% ethanol) to break open cells and hydrolyze esters.[4]

    • Extract the non-saponifiable lipids (containing sterols) three times with an organic solvent like hexane or n-heptane.

    • Pool the organic fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization and GC-MS Analysis :

    • To increase volatility for gas chromatography, derivatize the sterol hydroxyl groups. This is typically done by adding pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating.

    • Analyze the derivatized sample by GC-MS. Compare the retention time and mass fragmentation pattern of any new peaks in the expressing strain with an authentic, derivatized this compound standard.[6]

Gene Expression Analysis

To understand the gene's role within the plant, its expression levels are quantified in different tissues and under various conditions.

  • Quantitative Real-Time PCR (qRT-PCR) : This technique is used to measure the relative transcript abundance of the CAS gene in different organs (e.g., roots, stems, leaves, flowers) or in response to treatments like the application of methyl jasmonate (MeJA), a plant hormone known to elicit defense responses.[6][14]

  • RNA-Seq : High-throughput transcriptome sequencing provides a global view of gene expression and can reveal co-expression networks, identifying other genes in the phytosterol or triterpenoid pathways that are regulated in concert with CAS.[15]

Quantitative Data Presentation

Quantitative data from characterization studies are essential for comparing the function and regulation of different CAS genes.

Table 1: Examples of Identified this compound Synthase (CAS) Genes

Gene Name Organism Accession Number Method of Identification Reference
CAS1 Arabidopsis thaliana U02555 Functional Complementation in Yeast [10][11]
FtCAS Fritillaria thunbergii JN811090 Homology-based PCR and RACE [8]
PtCAS1 Polygala tenuifolia KY964350 RNA-Seq and RACE [6]
PtCAS2 Polygala tenuifolia KY964351 RNA-Seq and RACE [6]
LdCAS Laurencia dendroidea KU558814 Transcriptome Mining and Cloning [4]

| AmCAS1 | Astragalus membranaceus | MK559139 | Transcriptome Mining and RACE |[9] |

Table 2: Relative Gene Expression of PtCAS1 and PtCAS2 in Polygala tenuifolia

Tissue Relative Expression of PtCAS1 Relative Expression of PtCAS2
Leaf Low Low
Stem Low Moderate
Root Moderate Highest
Flower Highest Low

Data synthesized from qRT-PCR analysis in Cho et al. (2017).[6]

Table 3: Effect of Methyl Jasmonate (MeJA) Treatment on CAS Gene Expression

Gene Organism Fold Increase in Transcript Level
PtCAS1 Polygala tenuifolia ~1.5-fold
PtCAS2 Polygala tenuifolia ~2.0-fold
WsCAS Withania somnifera ~1.65-fold

Data synthesized from qRT-PCR analysis in Cho et al. (2017).[6]

Biosynthetic Pathways and Relevance to Drug Development

CAS is a branch-point enzyme in the broader triterpenoid biosynthetic pathway. Its product, this compound, is the precursor to all major phytosterols like β-sitosterol, stigmasterol, and campesterol, which are essential for plant membrane structure and function.[6]

G Figure 2. Phytosterol and Triterpenoid Biosynthetic Pathway Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE This compound This compound Oxidosqualene->this compound CAS (this compound Synthase) Lanosterol Lanosterol Oxidosqualene->Lanosterol LAS (Lanosterol Synthase) OtherTriterpenes Other Triterpenes (β-Amyrin, Lupeol, etc.) Oxidosqualene->OtherTriterpenes Other OSCs (e.g., bAS) Phytosterols Phytosterols (β-Sitosterol, Campesterol, etc.) This compound->Phytosterols Multi-step Pathway Lanosterol->Phytosterols Lanosterol Pathway (in some plants) SQE SQE CAS CAS LAS LAS OtherOSCs OtherOSCs

Figure 2. Phytosterol and Triterpenoid Biosynthetic Pathway.
Relevance in Drug Development

  • Source of Bioactive Compounds : The phytosterols and triterpenoids derived from the CAS pathway have numerous reported health benefits, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. Astragalosides, for example, are cycloartane-type glycosides with cardiovascular and neuroprotective functions.[9]

  • Metabolic Engineering : Understanding and isolating CAS genes is the first step toward the metabolic engineering of plants or microbial hosts (like yeast) to overproduce specific high-value sterols or triterpenoids for pharmaceutical use.[9]

  • Enzyme as a Target : While less common for drug development in humans, the enzymes in the sterol pathway are well-established targets for fungicides and herbicides, highlighting the potential for targeting CAS in agricultural applications.

Conclusion

The identification and characterization of this compound synthase genes are fundamental to advancing our knowledge of plant sterol biology. The methodologies outlined in this guide, from bioinformatic mining and functional complementation to detailed expression analysis, provide a robust framework for researchers. This knowledge not only deepens our understanding of plant physiology but also paves the way for the biotechnological production of valuable phytochemicals for the pharmaceutical and nutraceutical industries.

References

The Central Role of Cycloartenol in Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartenol, a pentacyclic triterpenoid, represents a critical juncture in the biosynthesis of essential sterols and brassinosteroid hormones in plants. Its synthesis from 2,3-oxidosqualene by the enzyme this compound synthase marks the first committed step in the predominant pathway leading to the production of a diverse array of phytosterols that are vital for membrane integrity, cellular signaling, and as precursors to potent growth-regulating hormones. This technical guide provides an in-depth exploration of this compound's function, from its biosynthesis to its downstream metabolic fate and its ultimate impact on plant growth, development, and stress responses. We present a compilation of quantitative data on sterol composition, detailed experimental protocols for the analysis of this compound and its derivatives, and visual representations of the associated biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

In the intricate network of plant metabolism, this compound (C₃₀H₅₀O) stands out as a pivotal precursor molecule. Unlike in animals and fungi where lanosterol is the primary sterol precursor, in plants, the cyclization of 2,3-oxidosqualene predominantly yields this compound.[1] This fundamental divergence underscores a unique aspect of plant biochemistry. This compound itself is not a major end-product but rather the foundational substrate for the biosynthesis of a wide range of phytosterols, including campesterol, sitosterol, and stigmasterol, as well as the brassinosteroid family of phytohormones.[2] These downstream products are indispensable for normal plant growth and development, playing crucial roles in modulating membrane fluidity, serving as signaling molecules, and regulating gene expression.

Genetic studies, particularly in the model organism Arabidopsis thaliana, have unequivocally demonstrated the essentiality of this compound synthesis. Mutations in the gene encoding this compound synthase (CAS1) lead to severe developmental defects, including embryo lethality, dwarfism, sterility, and impaired chloroplast development, highlighting the non-redundant and vital role of this pathway.[3][4] This guide will delve into the technical details of this compound's function, providing the necessary information for researchers to design and execute experiments aimed at understanding and potentially manipulating this crucial metabolic pathway for applications in agriculture and drug development.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound is a key step that channels carbon from the isoprenoid pathway into the production of sterols and brassinosteroids.

The this compound Biosynthesis Pathway

This compound is synthesized from the linear triterpenoid squalene through a two-step process:

  • Epoxidation: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

  • Cyclization: 2,3-oxidosqualene is then cyclized by this compound synthase (CAS) to form this compound. This reaction involves a series of intricate protonations, carbocation rearrangements, and deprotonation steps to form the characteristic pentacyclic structure of this compound.[1]

While the this compound pathway is the major route for phytosterol biosynthesis in plants, a minor parallel pathway involving the synthesis of lanosterol by lanosterol synthase (LAS) also exists.[5][6] However, the contribution of the lanosterol pathway to the total phytosterol pool is estimated to be only around 1-5% in Arabidopsis.[5][7]

Cycloartenol_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (CAS) Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) (minor pathway)

Diagram 1: this compound Biosynthesis Pathway.
Downstream Metabolism of this compound

Once synthesized, this compound is rapidly converted into other essential phytosterols through a series of enzymatic modifications, including demethylations, isomerization, and alkylations. The major downstream products include:

  • Campesterol: A precursor for the synthesis of brassinosteroids.

  • Sitosterol: The most abundant phytosterol in many plant species, playing a crucial role in membrane structure and function.

  • Stigmasterol: Also a component of plant membranes and implicated in responses to abiotic stress.[2]

The intricate pathways leading from this compound to these phytosterols are illustrated below.

Downstream_Metabolism This compound This compound Intermediates Series of enzymatic steps (demethylation, isomerization, etc.) This compound->Intermediates Campesterol Campesterol Intermediates->Campesterol Sitosterol Sitosterol Intermediates->Sitosterol Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Brassinosteroid Biosynthesis Pathway Stigmasterol Stigmasterol Sitosterol->Stigmasterol

Diagram 2: Downstream Metabolism of this compound.

Quantitative Data on this compound and Phytosterol Distribution

The concentration of this compound and its downstream products varies significantly across different plant tissues and developmental stages, reflecting their diverse roles. While absolute quantitative data is often dependent on the specific plant species, growth conditions, and analytical methods, the following tables summarize the general trends and relative abundance of these compounds in the model plant Arabidopsis thaliana.

Table 1: Relative Abundance of this compound and Major Phytosterols in Different Tissues of Arabidopsis thaliana

CompoundRootShoot/Rosette LeavesInflorescence/FlowersSiliques (Fruits)
This compound Very LowVery LowLowLow
Campesterol ModerateHighHighModerate
Sitosterol HighVery HighHighHigh
Stigmasterol ModerateModerateLowLow

Note: "Very Low" indicates that the compound is often at or below the limit of detection in many studies. The abundance is relative and intended for comparative purposes.

Table 2: Changes in Sterol Composition During Plant Development and in Response to Stress

ConditionChange in this compoundChange in CampesterolChange in SitosterolChange in StigmasterolEffect on Growth/Development
Seed Germination -IncreaseIncreaseIncreaseEssential for proper embryogenesis and seedling establishment.
Vegetative Growth -High levelsHigh levelsModerate levelsCrucial for cell expansion and division, and membrane integrity.
Reproductive Development -High levels for BR synthesisHigh levelsLow levelsBrassinosteroids derived from campesterol are vital for fertility.
Drought Stress Not well-documentedIncreaseIncreaseIncreaseContributes to membrane stability and stress tolerance.[7]
cas1 Mutant Accumulation of 2,3-oxidosqualeneDrastic ReductionDrastic ReductionDrastic ReductionSevere dwarfism, sterility, albinism, and often lethality.[3][4]

Experimental Protocols

Extraction and Analysis of Phytosterols by GC-MS

This protocol provides a general method for the extraction and quantification of this compound and other phytosterols from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle, or homogenizer

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Saponification reagent (e.g., 1 M KOH in 90% ethanol)

  • Hexane

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Internal standard (e.g., epicoprostanol or betulin)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenization: Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.

  • Lipid Extraction: Add 5 mL of chloroform:methanol (2:1) to the powdered tissue and homogenize thoroughly. Incubate at 60°C for 1 hour.

  • Phase Separation: Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen gas.

  • Saponification: Resuspend the lipid extract in 2 mL of saponification reagent. Add the internal standard. Incubate at 80°C for 1 hour to hydrolyze steryl esters.

  • Extraction of Unsaponifiables: After cooling, add 2 mL of water and 3 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the unsaponifiable lipids (including sterols). Repeat the hexane extraction twice.

  • Drying and Derivatization: Combine the hexane fractions and evaporate to dryness. Add 50 µL of derivatization agent and 50 µL of pyridine. Incubate at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a suitable column (e.g., HP-5MS) and temperature program to separate the different sterols. Identify and quantify the compounds based on their retention times and mass spectra compared to authentic standards.

GCMS_Workflow Start Plant Tissue Homogenization Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Hexane_Extraction Hexane Extraction (Isolation of Unsaponifiables) Saponification->Hexane_Extraction Derivatization Derivatization (TMS ether formation) Hexane_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Diagram 3: Experimental Workflow for GC-MS Analysis of Phytosterols.
This compound Synthase (CAS) Activity Assay (In Vitro)

This protocol outlines a method for measuring the enzymatic activity of this compound synthase from plant microsomal fractions.

Materials:

  • Plant tissue (e.g., young seedlings, developing seeds)

  • Extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF)

  • Microsome isolation buffers

  • [³H]-2,3-oxidosqualene (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Isolation: Homogenize plant tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomes in a minimal volume of reaction buffer. Determine the protein concentration.

  • Enzyme Reaction: In a microfuge tube, combine the microsomal protein (e.g., 50-100 µg), reaction buffer, and [³H]-2,3-oxidosqualene to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of 10 M KOH in methanol. Saponify at 80°C for 30 minutes. Extract the radiolabeled sterols with hexane.

  • Analysis: The hexane extract can be analyzed by thin-layer chromatography (TLC) to separate this compound from the unreacted substrate. The spot corresponding to this compound can be scraped and the radioactivity quantified by liquid scintillation counting. Alternatively, the total radioactivity in the hexane phase (representing all cyclized products) can be measured.

  • Calculation of Activity: Enzyme activity is typically expressed as pmol of product formed per mg of protein per hour.

Signaling and Regulatory Functions

While this compound itself has not been identified as a direct signaling molecule, its downstream products, particularly brassinosteroids, are potent signaling hormones that regulate a wide range of developmental processes.

Brassinosteroid Signaling Pathway

The brassinosteroid signaling cascade is initiated by the binding of brassinosteroids to a cell surface receptor kinase complex, leading to a phosphorylation cascade that ultimately results in changes in gene expression.

Brassinosteroid_Signaling BR Brassinosteroid BRI1_BAK1 BRI1/BAK1 Receptor Complex BR->BRI1_BAK1 Binds to BSK1 BSK1 BRI1_BAK1->BSK1 Phosphorylates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (inactivates) (Inhibited by BSU1) Gene_Expression Regulation of Gene Expression BZR1_BES1->Gene_Expression Enters Nucleus and Regulates Transcription Growth_Development Growth and Development Gene_Expression->Growth_Development

References

The Enzymatic Keystone of Plant Sterol Synthesis: A Technical Guide to the Conversion of 2,3-Oxidosqualene to Cycloartenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of (3S)-2,3-oxidosqualene to cycloartenol, a pivotal step in the biosynthesis of phytosterols. This reaction is catalyzed by the enzyme this compound synthase (CAS), a member of the oxidosqualene cyclase (OSC) family. Understanding the intricacies of this enzymatic process is crucial for researchers in plant biology, biochemistry, and for professionals in drug development targeting sterol metabolic pathways.

The Core Reaction: From Linear Precursor to Cyclic Sterol

The biosynthesis of sterols in plants diverges from that in animals and fungi at the first cyclization step of 2,3-oxidosqualene.[1] While animals and fungi utilize lanosterol synthase to produce lanosterol, plants employ this compound synthase (EC 5.4.99.8) to form the pentacyclic triterpenoid, this compound.[2][3][4] This fundamental difference underscores the unique metabolic pathways present in the plant kingdom.

The enzyme responsible, this compound synthase (CAS), is a membrane-bound protein that orchestrates a complex cascade of reactions involving protonation, cyclization, and rearrangement of the linear 2,3-oxidosqualene substrate.[5][6] This intricate catalytic process results in the formation of the characteristic cyclopropane ring of this compound.

Catalytic Mechanism of this compound Synthase

The conversion of 2,3-oxidosqualene to this compound is a highly stereospecific and complex reaction. The catalytic cycle can be broken down into the following key steps:

  • Initiation by Protonation: The reaction is initiated by the protonation of the epoxide oxygen of 2,3-oxidosqualene by an acidic amino acid residue in the active site of this compound synthase. This opening of the epoxide ring generates a tertiary carbocation at the C2 position.

  • Cation-π Cyclization Cascade: The initial carbocation triggers a series of concerted cation-π cyclizations, leading to the formation of the polycyclic ring system.

  • Rearrangement and Deprotonation: Following cyclization, a series of 1,2-hydride and methyl shifts occur, ultimately leading to the formation of a C-9 carbocation. The reaction is then terminated by the abstraction of a proton from the C-19 methyl group, resulting in the formation of the characteristic cyclopropane ring of this compound.

Below is a diagram illustrating the key steps in the enzymatic conversion of 2,3-oxidosqualene to this compound.

Enzymatic_Conversion cluster_substrate Substrate cluster_enzyme This compound Synthase Active Site cluster_product Product Oxidosqualene 2,3-Oxidosqualene Protonation Protonation of Epoxide Oxidosqualene->Protonation Enters Active Site Cyclization Cation-π Cyclization Cascade Protonation->Cyclization Rearrangement Hydride & Methyl Shifts Cyclization->Rearrangement Deprotonation Deprotonation & Ring Closure Rearrangement->Deprotonation This compound This compound Deprotonation->this compound Exits Active Site

Caption: Enzymatic conversion of 2,3-oxidosqualene to this compound by this compound synthase.

Quantitative Data

While the functional characteristics of this compound synthase have been extensively studied, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are not widely reported in the available literature. However, various studies have provided other valuable quantitative insights into the enzyme's activity and the overall conversion process.

Table 1: General Properties and Reaction Conditions for this compound Synthase

ParameterValue / ConditionSource
Enzyme Commission No. 5.4.99.8[3][5]
Substrate (S)-2,3-Epoxysqualene[3]
Product This compound[3]
Optimal Temperature 30 °C (for in vitro assay)[7]
Optimal pH 7.4 (for in vitro assay using potassium phosphate buffer)[7]
Inhibitors RO 48-8071 (potent inhibitor of oxidosqualene cyclization)

Experimental Protocols

The heterologous expression of this compound synthase in yeast is a common and effective method for its characterization. The following protocols are compiled from various studies and provide a general framework for the expression, in vitro assay, and analysis of this compound synthase activity.

Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol describes the expression of a plant-derived this compound synthase gene in a yeast strain deficient in its endogenous lanosterol synthase (e.g., erg7 mutant), which prevents the confounding production of lanosterol.

Materials:

  • Yeast expression vector (e.g., pESC-His)

  • Saccharomyces cerevisiae strain INVSc1 or a similar lanosterol synthase-deficient strain

  • Competent yeast cells

  • Synthetic complete medium lacking the appropriate nutrient for plasmid selection (e.g., SC-His)

  • Galactose for induction

  • Sterile culture flasks and incubator

Procedure:

  • Gene Cloning: The full-length cDNA of the this compound synthase gene is cloned into the yeast expression vector under the control of a galactose-inducible promoter.[7]

  • Yeast Transformation: The recombinant plasmid is transformed into the competent yeast cells using a standard transformation protocol (e.g., lithium acetate method).[7]

  • Selection of Transformants: Transformed cells are plated on selective medium and incubated until colonies appear.

  • Protein Expression: A single colony is inoculated into a liquid selective medium and grown overnight. The culture is then diluted into a larger volume of fresh medium containing galactose to induce protein expression. The culture is incubated for 24-48 hours to allow for protein production.[7]

In Vitro Assay for this compound Synthase Activity

This protocol outlines the procedure for assaying the activity of this compound synthase from microsomal fractions of the engineered yeast.[7]

Materials:

  • Yeast cells expressing this compound synthase

  • Potassium phosphate buffer (0.1 M, pH 7.4) containing sucrose, EDTA, and DTT

  • Ultracentrifuge

  • 2,3-oxidosqualene substrate

  • Triton X-100

  • Potassium hydroxide (KOH)

  • Ethanol

  • n-Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Microsomal Fraction:

    • Harvest the yeast cells by centrifugation.[7]

    • Resuspend the cells in potassium phosphate buffer and lyse them (e.g., by glass bead vortexing).[7]

    • Centrifuge the lysate at a low speed (e.g., 12,000 x g) to remove cell debris.[7]

    • Subject the supernatant to ultracentrifugation (e.g., 160,000 x g) to pellet the microsomal fraction.[7]

    • Resuspend the microsomal pellet in a small volume of the same buffer.[7]

  • Enzymatic Reaction:

    • In a microfuge tube, combine the microsomal fraction with 2,3-oxidosqualene and Triton X-100.[7]

    • Incubate the reaction mixture at 30 °C for 12 hours.[7]

  • Product Extraction:

    • Terminate the reaction by adding KOH and ethanol, followed by sonication.[7]

    • Extract the products twice with an equal volume of n-hexane.[7]

    • Pool the organic layers and evaporate to dryness.[7]

  • Product Analysis:

    • Resuspend the dried extract in n-hexane for GC-MS analysis.[7]

    • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., Rtx-5MS).[7]

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.[5]

Workflow for this compound Synthase Characterization

The following diagram outlines the general workflow for the cloning, expression, and functional characterization of this compound synthase.

Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis RNA_Isolation RNA Isolation from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of CAS Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Yeast Transformation (erg7 mutant) Vector_Ligation->Yeast_Transformation Selection Selection of Transformants Yeast_Transformation->Selection Protein_Induction Galactose Induction of CAS Expression Selection->Protein_Induction Microsome_Isolation Microsome Isolation Protein_Induction->Microsome_Isolation In_Vitro_Assay In Vitro Enzyme Assay with 2,3-Oxidosqualene Microsome_Isolation->In_Vitro_Assay Product_Extraction Hexane Extraction of Products In_Vitro_Assay->Product_Extraction GCMS_Analysis GC-MS Analysis Product_Extraction->GCMS_Analysis Product_Identification Identification of this compound GCMS_Analysis->Product_Identification

Caption: A typical experimental workflow for the characterization of this compound synthase.

Conclusion

The enzymatic conversion of 2,3-oxidosqualene to this compound represents a critical and defining step in the biosynthesis of sterols in plants. The enzyme responsible, this compound synthase, executes a complex and elegant catalytic mechanism to transform a linear substrate into a complex pentacyclic product. While detailed kinetic parameters for this enzyme remain to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its functional characterization. A deeper understanding of this compound synthase is not only fundamental to plant biochemistry but also holds potential for applications in agriculture and the development of novel therapeutic agents targeting sterol metabolism.

References

The Rising Therapeutic Potential of Cycloartenol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartenol, a naturally occurring triterpenoid, serves as a crucial precursor for the biosynthesis of phytosterols in plants.[1] Beyond its fundamental role in plant biology, this compound and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of naturally occurring this compound derivatives, with a focus on their anti-inflammatory, anticancer, and immunomodulatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.

Anti-inflammatory Activity

A significant body of research has highlighted the potent anti-inflammatory effects of this compound derivatives, particularly the argentatins isolated from plants of the Parthenium genus.[2] These compounds have demonstrated efficacy in preclinical models of inflammation, often comparable or superior to established anti-inflammatory drugs.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected this compound derivatives in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

CompoundSourceED50 (mmol/ear)Reference
Argentatin AParthenium argentatum2.8 x 10⁻⁴[2]
Argentatin BParthenium argentatum1.5 x 10⁻⁴[2]
25-nor-cycloart-3,16-dione-17-en-24-oic acidDerivative of Argentatin A1.4 x 10⁻⁴[2]
Indomethacin (Reference Drug)-4.5 x 10⁻⁴[2]

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration.[3][4]

Quantitative Data for Anticancer Activity

The following tables summarize the cytotoxic activity (IC50/LD50 values) of this compound and its derivatives against various human cancer cell lines.

Table 2.1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50/LD50 (µM or µg/mL)Reference
This compoundU87Glioma40 µM[3]
3β,16β-Dihydroxy-cycloartan-24-onePC-3ProstateHigh cytotoxicity (exact value not specified)[5]
3β,16β-Dihydroxy-cycloartan-24-oneHCT-15ColonHigh cytotoxicity (exact value not specified)[5]
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetatePC-3ProstateHigh cytotoxicity (exact value not specified)[5]
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetateHCT-15ColonHigh cytotoxicity (exact value not specified)[5]
2-formyl-(16beta,24R)-16,24-epoxy-25-hydroxycycloart-1-en-3-oneK562Leukemia~35-50 times more potent than Argentatin B[6]

Table 2.2: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia [2]

CompoundMDA-MB-468 (Breast) LD50 (µg/mL)MCF-7 (Breast) LD50 (µg/mL)
Cycloart-25-ene-3β,24-diol102.388.3
Cycloart-23(Z)-ene-3β,25-diol34.05.4
Cycloart-23(E)-ene-3β,25-diol2.058.9
24-methylene-cycloart-3β-ol53.8127.3

Immunomodulatory Effects

This compound derivatives have also been shown to modulate the immune system. For instance, argentatins A and B have been observed to influence the differentiation of T helper cells (Th1 and Th2) and regulate the production of inflammatory cytokines.[7]

Key Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][8][9] this compound has been shown to inhibit the proliferation and migration of glioma cells by suppressing the phosphorylation of p38 MAPK.[3]

p38_MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cascade MAPK Cascade cluster_this compound Intervention cluster_response Cellular Response Stress/Inflammatory Cytokines Stress/Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress/Inflammatory Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Factors P This compound This compound This compound->p38 Inhibits Phosphorylation Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis

Caption: this compound inhibits the p38 MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[10][11] Some phytochemicals activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.[10] While direct activation by this compound derivatives is still under investigation, their antioxidant properties suggest a potential interaction with this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_intervention Intervention cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Keap1 Keap1 This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Keap1_Nrf2 Potential Activation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binding Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[12][13] Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. The ability of this compound derivatives to reduce the production of pro-inflammatory cytokines suggests they may modulate this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_intervention Intervention cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα IkB_NFkB->IkB Dissociation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl Translocation This compound\nDerivatives This compound Derivatives This compound\nDerivatives->IKK Potential Inhibition Target Genes Target Gene Promoters NFkB_nucl->Target Genes Binding Inflammatory\nCytokines Inflammatory Cytokines Target Genes->Inflammatory\nCytokines Transcription Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Pro-inflammatory\nStimuli->IKK Activation

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Protocols

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.[14]

Materials:

  • Male ICR mice (or other suitable strain)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone or Ethanol (vehicle)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Digital thickness gauge or punch biopsy and analytical balance

Procedure:

  • House animals under standard laboratory conditions with free access to food and water.

  • Divide mice into groups (e.g., control, TPA alone, TPA + test compound, TPA + reference drug).

  • Dissolve TPA in the vehicle (e.g., 2.5 µg in 20 µL acetone).

  • Apply the test compound or reference drug dissolved in a suitable vehicle to the inner and outer surfaces of the right ear.

  • After a set time (e.g., 30 minutes), apply the TPA solution to the same ear. The left ear serves as a control.

  • After a specific duration (e.g., 4-6 hours), sacrifice the mice.

  • Measure the thickness of both ears using a digital thickness gauge. Alternatively, take a standard-sized punch biopsy from each ear and weigh them.

  • The degree of edema is calculated as the difference in thickness or weight between the right (TPA-treated) and left (control) ears.

  • Calculate the percentage inhibition of edema for the treated groups compared to the TPA-alone group.

  • Determine the ED50 value, which is the dose of the compound that causes a 50% reduction in edema.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound derivative)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for p38 MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of p38 MAPK in response to a stimulus and the inhibitory effect of a test compound.

Materials:

  • Cell line of interest

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with the stimulus (e.g., an inflammatory agent) in the presence or absence of the this compound derivative for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Conclusion and Future Directions

Naturally occurring this compound derivatives represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, coupled with their influence on key signaling pathways, make them attractive candidates for further investigation and drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the structure-activity relationships of a wider range of derivatives, further defining their mechanisms of action, and evaluating their efficacy and safety in more advanced preclinical and clinical models. The continued exploration of these fascinating natural products holds great promise for the development of novel therapies for a variety of human diseases.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Cycloartenol from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction, purification, and analysis of cycloartenol from plant leaf matrices. This compound is a pivotal pentacyclic triterpenoid and the primary precursor for the biosynthesis of most phytosterols in plants, making it a compound of significant interest for pharmaceutical and nutraceutical research.[1]

Overview of Extraction and Purification Strategies

The isolation of this compound from leaves involves a multi-step process beginning with the extraction of total lipids, followed by the liberation of free sterols from their esterified forms, and concluding with chromatographic purification and crystallization. The choice of method depends on the scale of the operation, desired purity, and available equipment.

Conventional methods like Soxhlet and maceration are widely used, while modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer greener and potentially more efficient alternatives.[2][3] Purification typically relies on the principles of chromatography and crystallization to separate this compound from other closely related phytosterols.[4]

Data Summary

The following tables summarize quantitative data compiled from various studies on phytosterol extraction and purification. While specific yields for this compound can vary significantly based on the plant species and conditions, these figures provide a general benchmark.

Table 1: Comparison of Extraction Methods for Phytosterols from Plant Material

Extraction MethodTypical SolventsReported Phytosterol YieldAdvantagesDisadvantagesCitations
Maceration Dichloromethane:Hexane, Ethanol137 - 475 µg/g (β-sitosterol)Simple, suitable for thermolabile compounds.Time-consuming, lower efficiency.[5][6]
Soxhlet Extraction Hexane, Petroleum Ether, Ethanol431.1 mg/100 gEfficient for exhaustive extraction, well-established.Requires large solvent volumes, potential thermal degradation of compounds.[2]
Ultrasound-Assisted (UAE) n-Hexane, Ethanol63.68% oil yield (walnuts)Reduced extraction time, lower solvent consumption, improved efficiency.Requires specialized equipment.[2]
Supercritical CO₂ (SC-CO₂) Carbon Dioxide1063.6 mg/100 gEnvironmentally friendly ("green"), highly selective.High initial equipment cost.[2][4]

Table 2: Comparison of Purification Techniques for Phytosterols

Purification TechniquePrincipleAchievable PurityKey ConsiderationsCitations
Crystallization Differential solubility> 90%Purity depends on solvent choice and control of temperature/time.[4]
Column Chromatography Adsorption/PartitionFraction enrichmentEffective for initial cleanup and separation of sterol classes.[7]
HSCCC Liquid-liquid partition92 - 97%High resolution and recovery, no irreversible adsorption.[4]
Preparative HPLC Adsorption/Partition> 98%High purity for final polishing step, easily scalable.[4]

Experimental Protocols

Protocol 1: General Extraction and Saponification

This protocol describes a standard lab-scale method for extracting a crude, unsaponifiable fraction rich in this compound from dried leaf material using Soxhlet extraction followed by saponification.

Materials:

  • Dried and powdered leaf material

  • n-Hexane (reagent grade)

  • 6% Potassium Hydroxide (KOH) in Methanol (w/v)

  • Deionized Water

  • Soxhlet apparatus, round-bottom flask, heating mantle, rotary evaporator

Procedure:

  • Soxhlet Extraction:

    • Place 50-100 g of dried, powdered leaf material into a cellulose thimble.

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane.

    • Heat the flask using a heating mantle to maintain a steady reflux. Continue the extraction for 6-8 hours, or until the solvent in the Soxhlet siphon runs clear.

    • After extraction, evaporate the n-hexane using a rotary evaporator to obtain the crude lipid extract.

  • Saponification (Hydrolysis of Esters):

    • To the crude lipid extract, add 100 mL of 6% methanolic KOH solution.[8]

    • Reflux the mixture at 80°C for 1-2 hours to hydrolyze any esterified sterols.[8]

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Add 100 mL of deionized water and 100 mL of n-hexane. Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer, which contains the unsaponifiable matter (including free this compound).

    • Repeat the hexane extraction on the aqueous layer two more times to ensure complete recovery.

    • Combine the hexane extracts and wash with deionized water until the washings are neutral (pH 7).

    • Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable fraction.

Protocol 2: Purification by Column Chromatography and Crystallization

This protocol details the purification of this compound from the crude unsaponifiable fraction.

Materials:

  • Crude unsaponifiable fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Solvent system: n-Hexane and Ethyl Acetate (HPLC grade)

  • Methanol (reagent grade)

  • Glass chromatography column, fraction collector, TLC plates

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the crude unsaponifiable fraction in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting with 100% n-hexane, progressing to 2%, 5%, 10% ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the compound with the expected Rf value for this compound.

    • Evaporate the solvent from the pooled fractions.

  • Crystallization:

    • Dissolve the enriched this compound fraction in a minimum volume of a hot solvent in which it is soluble (e.g., chloroform or ethyl acetate).[4][9]

    • Slowly add a solvent in which it is less soluble (e.g., cold methanol) until slight turbidity appears.[4]

    • Allow the solution to cool slowly to room temperature and then transfer to 4°C to facilitate crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the purified this compound crystals in a desiccator.

Protocol 3: Analysis by GC-MS

For accurate identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Derivatization is required to increase the volatility of the sterols.

Materials:

  • Purified this compound sample

  • Internal standard (e.g., betuline diacetate)[8]

  • Derivatization reagents: Pyridine and Acetic Anhydride (for acetylation) or MSTFA (for silylation).[8][10]

  • Toluene or other suitable solvent

  • GC-MS instrument

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh a small amount of the purified sample (approx. 1 mg) into a vial.

    • Add a known amount of the internal standard solution.[8]

    • Evaporate the solvent under a stream of nitrogen.

    • For acetylation, add 100 µL of toluene, 50 µL of pyridine, and 50 µL of acetic anhydride.[8] Seal the vial and heat at 60-70°C for 1 hour.

    • Evaporate the reagents under nitrogen and redissolve the derivatized sample in n-hexane for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and temperature program to separate the sterol acetates.

    • Identify the this compound acetate peak by comparing its mass spectrum and retention time with an authentic standard.

    • Quantify the amount of this compound based on the peak area relative to the internal standard.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound isolation and its biological origin.

Extraction_Purification_Workflow cluster_start Starting Material cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Leaf Plant Leaves DryGrind Drying & Grinding Leaf->DryGrind SolventExt Solvent Extraction (e.g., Soxhlet) DryGrind->SolventExt Sapon Saponification (KOH/Methanol) SolventExt->Sapon LLE Liquid-Liquid Extraction (Hexane) Sapon->LLE Crude Crude Unsaponifiable Fraction LLE->Crude CC Column Chromatography Crude->CC Crystal Crystallization CC->Crystal Deriv Derivatization Crystal->Deriv PureCyc Pure this compound Crystal->PureCyc GCMS GC-MS Analysis Deriv->GCMS

Caption: General workflow for the extraction and purification of this compound.

Cycloartenol_Biosynthesis Squalene Squalene Oxido 2,3-Oxidosqualene Squalene->Oxido Squalene epoxidase CAS This compound Synthase (CAS) Oxido->CAS Cyclo This compound CAS->Cyclo Enzymes Multiple Enzymatic Steps Cyclo->Enzymes Phyto Other Phytosterols (e.g., Sitosterol, Campesterol) Enzymes->Phyto

Caption: Simplified biosynthetic pathway of this compound in plants.

References

Application Note: Quantitative Analysis of Cycloartenol using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartenol, a triterpenoid, is a key intermediate in the biosynthesis of phytosterols in plants and some algae.[1][2] Its accurate quantification is crucial for understanding plant biochemistry, assessing the quality of natural products, and for potential applications in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols like this compound due to its high sensitivity and specificity.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A successful quantitative analysis of this compound using GC-MS relies on meticulous sample preparation and optimized instrument conditions. The following protocols are a synthesis of established methods.[3][4][5]

Sample Preparation

The initial step involves the extraction of lipids, including this compound, from the sample matrix.

a. Extraction:

  • For solid samples (e.g., plant tissues, algae), weigh approximately 50-100 mg of freeze-dried and homogenized material.[2]

  • Add 2 mL of a suitable organic solvent, such as ethyl acetate or a chloroform/methanol mixture (2:1, v/v).[4][6]

  • Agitate the mixture for 1 hour at 4°C.[4]

  • Centrifuge the sample at 4,000 rpm for 10 minutes and collect the supernatant.[4]

b. Saponification:

Saponification is performed to hydrolyze esterified sterols, ensuring the analysis of total this compound.

  • Evaporate the solvent from the supernatant under a stream of nitrogen.

  • Add 3 mL of 1 M methanolic potassium hydroxide solution to the dried extract.[4]

  • Incubate the mixture at 80-90°C for 1 hour.[2][4]

  • Stop the reaction by placing the sample in an ice bath.[4]

c. Extraction of Unsaponifiable Fraction:

  • Add 2 mL of hexane and 1.2 mL of water to the saponified mixture.[4]

  • Vortex and centrifuge at 2,000 rpm for 5 minutes to separate the phases.[4]

  • Carefully collect the upper hexane layer containing the unsaponifiable lipids, including this compound.

  • Dry the hexane extract under a stream of nitrogen.

Derivatization (Silylation)

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary. Trimethylsilylation (TMS) is a common method.[5][7]

  • To the dry residue, add 60 µL of pyridine followed by 100 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Heat the mixture at 60-70°C for 30 minutes.[4][5]

  • After cooling, the sample is ready for GC-MS analysis. The derivatized extract can be resuspended in a solvent like hexane.[4]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow rate of 1 mL/min[3]
Injector Temperature280°C[3]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60°C for 1 min, ramp to 220°C at 30°C/min, then ramp to 300-320°C at 2-3°C/min, and hold for up to 30 min.[1][2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Mass AnalyzerQuadrupole
Scan ModeFull Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[8]
Transfer Line Temp.300°C
Ion Source Temp.230°C

Quantitative Data

The quantification of this compound is typically achieved by creating a calibration curve using a certified standard. An internal standard, such as 5α-cholestane, is often used to improve accuracy and precision.[4] The following table summarizes representative quantitative data for this compound from various sources.

Table 2: Quantitative Analysis of this compound in Various Samples

Sample MatrixMethodThis compound Concentration / Relative AbundanceReference
Brown AlgaeGC-MS4.2 - 11% of total sterols[9]
Polygala tenuifoliaGC-MSDetected as a single product from heterologous expression[1]
Nicotiana benthamianaGC-MSTrace amounts detected in control plants[2]
GeopropolisGC-MSIdentified as a constituent[5]

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Plant Tissue) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiables Saponification->Unsaponifiable_Extraction Derivatization Silylation (BSTFA/TMCS) Unsaponifiable_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Analytical Steps Logic Start Start Sample_Homogenization Sample Homogenization Start->Sample_Homogenization Lipid_Extraction Lipid Extraction Sample_Homogenization->Lipid_Extraction Hydrolysis Sterol Ester Hydrolysis (Saponification) Lipid_Extraction->Hydrolysis Derivatization Chemical Derivatization (Silylation) Hydrolysis->Derivatization Separation Chromatographic Separation (GC) Derivatization->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification End End Quantification->End

References

Application of HPLC for Cycloartenol Separation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartenol, a triterpenoid compound, is a key intermediate in the biosynthesis of phytosterols in plants.[1][2] Its structural similarity to other phytosterols presents a significant analytical challenge, necessitating robust separation techniques for accurate identification and quantification.[3] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and widely utilized method for the analysis of this compound and other phytosterols from various complex matrices, including plant extracts and oils.[3][4][5] This application note provides detailed protocols and methodologies for the separation and analysis of this compound using HPLC, supported by quantitative data and visual workflows.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPLC analysis of this compound and related phytosterols, compiled from various studies.

Table 1: HPLC Method Parameters for this compound and Phytosterol Analysis

ParameterMethod 1: this compound FerulateMethod 2: General PhytosterolsMethod 3: Phytosterols in Oil
Stationary Phase (Column) CAPCELL PAK C18 SG120 (4.6 mm × 250 mm)[6]C8, Phenyl, or C18 columns[3]VertisepTM UPS silica HPLC column (4.6 × 250 mm, 5 µm)[5]
Mobile Phase Methanol:Water (99:1, v/v)[6]Acetonitrile:Methanol (99:1, v/v)[3]n-hexane:tetrahydrofuran:2-propanol[5]
Flow Rate 1 mL/min[6]Not specified0.8 mL/min[5]
Column Temperature 30°C[6]Not specified30°C[5]
Detection UV (wavelength not specified)[6]UV or Evaporative Light Scattering Detector (ELSD)[5]Diode Array Detector (DAD) at 210 nm and Fluorescence Detector (FLD) with excitation at 295 nm and emission at 330 nm[5]
Retention Time (this compound) ~19.45 min (for this compound ferulate)[6]Not specifiedNot specified

Table 2: Performance Characteristics of HPLC Methods for Phytosterol Analysis

ParameterValue RangeReference
Limit of Detection (LOD) 1 - 15 ng/mL[3]
Limit of Quantification (LOQ) 5 - 40 ng/mL[3]
Linear Correlation (R²) (for a general phytosterol method) > 0.9901[5]
Precision (RSD%) (for a general phytosterol method) < 1.09 (Intra-day), < 3.32 (Inter-day)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the HPLC analysis of this compound.

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of this compound and other phytosterols from plant tissues.

1. Pre-treatment:

  • Wash the plant material to remove any contaminants.
  • Dry the plant material using methods such as freeze-drying or air-drying to prevent degradation of target compounds.
  • Grind the dried material into a fine powder to increase the surface area for efficient extraction.[4]

2. Extraction:

  • Macerate a known quantity of the powdered plant material in an organic solvent (e.g., methanol, chloroform, or hexane) for a specified period.[4]
  • Perform sonication or agitation to enhance the extraction efficiency.
  • Separate the solid material from the solvent extract by filtration or centrifugation.[4]
  • Concentrate the filtrate under reduced pressure to obtain the crude extract.[4]

3. Saponification (Optional but Recommended):

  • To remove interfering fatty acids and esters, saponify the crude extract by refluxing with an ethanolic potassium hydroxide (KOH) solution.[3]
  • After saponification, extract the non-saponifiable fraction (containing phytosterols) with a non-polar solvent like hexane.[3]
  • Wash the hexane extract with water to remove any remaining KOH and then dry it over anhydrous sodium sulfate.
  • Evaporate the solvent to obtain the purified phytosterol fraction.

4. Final Sample Preparation:

  • Re-dissolve the dried extract in the HPLC mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.

Protocol 2: HPLC Analysis

This protocol describes the instrumental analysis of the prepared sample.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV, DAD, or ELSD).
  • Column: A reverse-phase C18 column is commonly used for phytosterol separation. A typical dimension is 4.6 mm x 250 mm with a 5 µm particle size.[3][6]
  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 99:1 v/v) or acetonitrile and methanol can be effective.[3][6] Gradient elution may be necessary for complex samples.[7]
  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]
  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.[6]
  • Injection Volume: Inject a fixed volume of the filtered sample (e.g., 10-20 µL).

2. Detection:

  • Phytosterols lack a strong chromophore, making UV detection at low wavelengths (around 200-210 nm) a common choice.[5]
  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can provide higher sensitivity and selectivity, especially when coupled with HPLC (LC-MS).[3][4]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.
  • Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow start Start: Plant Material pretreatment Pre-treatment (Wash, Dry, Grind) start->pretreatment extraction Extraction (Solvent Maceration) pretreatment->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration saponification Saponification (with Ethanolic KOH) concentration->saponification liquid_extraction Liquid-Liquid Extraction (with Hexane) saponification->liquid_extraction final_prep Final Sample Preparation (Re-dissolve and Filter) liquid_extraction->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV/DAD/ELSD/MS) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis end End: Results data_analysis->end

Caption: Workflow for this compound Analysis by HPLC.

References

Application Notes and Protocols: Cycloartenol as a Biomarker in Plant Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cycloartenol as a biomarker in plant metabolic studies. This compound is a key intermediate in the biosynthesis of phytosterols, which are essential components of plant cell membranes and precursors to various secondary metabolites with potential pharmaceutical applications. Monitoring this compound levels can provide valuable insights into plant health, stress responses, and the regulation of metabolic pathways relevant to drug discovery and development.

Introduction to this compound as a Biomarker

This compound is the first cyclic precursor in the biosynthesis of most plant steroids, making it a critical checkpoint in phytosterol metabolism.[1] Unlike in fungi and animals where lanosterol is the primary sterol precursor, in plants, the cyclization of 2,3-oxidosqualene predominantly yields this compound.[1] This metabolic divergence makes this compound a specific biomarker for the phytosterol biosynthesis pathway.

The levels of this compound can be indicative of:

  • Metabolic flux through the sterol biosynthesis pathway.

  • Plant developmental stage and tissue-specific metabolic activity.

  • Responses to biotic and abiotic stress , as phytosterol metabolism is often altered under adverse conditions.

  • The efficacy of chemical or genetic interventions targeting the phytosterol pathway.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental stimuli. The following tables summarize quantitative data on this compound levels from published studies.

Table 1: this compound Content in Different Tissues of Arabidopsis thaliana

TissueGenotypeThis compound (µg/g dry weight)Reference
Rosette LeavesWild Type1.5 ± 0.2[2]
StemsWild Type2.1 ± 0.3[2]
Siliques (seed pods)Wild Type3.8 ± 0.5[2]
Rosette Leavescas1-1 Mutant0.8 ± 0.1[2]
Stemscas1-1 Mutant1.2 ± 0.2[2]
Siliques (seed pods)cas1-1 Mutant2.0 ± 0.3[2]

Note: The cas1-1 mutant has a defect in the this compound SYNTHASE 1 gene, leading to reduced this compound levels.[2]

Table 2: Relative Contribution of this compound and Lanosterol Pathways to Phytosterol Biosynthesis in Arabidopsis thaliana Seedlings

PathwayRelative Contribution (%)Reference
This compound Pathway~98.5[3]
Lanosterol Pathway~1.5[3]

Note: While the this compound pathway is predominant, a minor lanosterol pathway also exists in plants.[3]

Experimental Protocols

Protocol for Extraction and GC-MS Analysis of this compound

This protocol is adapted from a study on Polygala tenuifolia and can be optimized for other plant species.[4]

1. Plant Material and Extraction: a. Harvest and freeze-dry plant tissue. b. Grind the lyophilized tissue to a fine powder. c. For every 100 mg of dried powder, add 2 mL of 20% KOH in 50% ethanol. d. Reflux the mixture at 80°C for 1 hour for saponification. e. After cooling, perform liquid-liquid extraction three times with an equal volume of n-hexane. f. Combine the n-hexane fractions and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Resuspend the dried extract in 100 µL of pyridine. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890N or similar. b. Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector Temperature: 250°C. d. Oven Program:

  • Initial temperature: 180°C, hold for 1 min.
  • Ramp 1: 15°C/min to 260°C, hold for 5 min.
  • Ramp 2: 5°C/min to 280°C, hold for 10 min. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. Mass Spectrometer: Agilent 5975C or similar. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Scan Range: m/z 50-600. i. Identification: Identify this compound-TMS ether by its retention time and mass spectrum (characteristic ions: m/z 498 [M+], 483, 393). Compare with an authentic standard. j. Quantification: Use an internal standard (e.g., epicoprostanol) for accurate quantification.

Protocol for Virus-Induced Gene Silencing (VIGS) of this compound Synthase (CAS) in Nicotiana benthamiana

This protocol allows for the functional characterization of the CAS gene by observing the phenotypic and metabolic consequences of its silencing. This protocol is based on the use of a Tobacco Rattle Virus (TRV)-based VIGS system.[1]

1. Vector Construction: a. Amplify a 300-500 bp fragment of the target CAS gene from N. benthamiana cDNA using gene-specific primers with appropriate restriction sites. b. Clone the amplified fragment into the pTRV2 VIGS vector. c. Transform the pTRV2-CAS construct and the pTRV1 vector separately into Agrobacterium tumefaciens strain GV3101.

2. Agroinfiltration: a. Grow the transformed Agrobacterium strains separately in LB medium with appropriate antibiotics to an OD600 of 1.0-1.5. b. Pellet the bacteria by centrifugation and resuspend in infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 µM acetosyringone). c. Adjust the OD600 of each culture to 1.0. d. Mix equal volumes of the pTRV1 and pTRV2-CAS cultures. e. Infiltrate the mixture into the abaxial side of the lower leaves of 3-4 week old N. benthamiana plants using a needleless syringe. As a control, infiltrate a mixture of pTRV1 and an empty pTRV2 vector.

3. Plant Growth and Phenotyping: a. Grow the infiltrated plants in a controlled environment (22-24°C, 16h light/8h dark cycle). b. Observe the plants for any visible phenotypes, such as stunted growth or chlorosis, which may appear 2-3 weeks post-infiltration.

4. Analysis: a. At 3-4 weeks post-infiltration, collect newly developed upper leaves. b. Confirm the silencing of the CAS gene by RT-qPCR. c. Analyze the metabolic consequences of CAS silencing by extracting and quantifying this compound and other phytosterols using the GC-MS protocol described above.

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway

Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase (CAS) Phytosterols Phytosterols (e.g., Sitosterol, Campesterol) This compound->Phytosterols Multiple steps Brassinosteroids Brassinosteroids Phytosterols->Brassinosteroids Multiple steps

Caption: Biosynthesis of phytosterols and brassinosteroids from squalene via this compound.

Experimental Workflow for this compound Analysis

PlantMaterial Plant Material (e.g., leaves, roots) Extraction Extraction and Saponification PlantMaterial->Extraction Derivatization Derivatization (TMS ethers) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Workflow for the extraction and GC-MS analysis of this compound.

This compound's Role in Stress Response

Stress Biotic/Abiotic Stress Signaling Stress Signaling Pathways (e.g., Jasmonate) Stress->Signaling CAS_Expression This compound Synthase (CAS) Gene Expression Signaling->CAS_Expression Regulation Cycloartenol_Levels This compound Levels CAS_Expression->Cycloartenol_Levels Phytosterol_Metabolism Altered Phytosterol Metabolism Cycloartenol_Levels->Phytosterol_Metabolism Membrane_Properties Changes in Membrane Properties Phytosterol_Metabolism->Membrane_Properties Defense_Compounds Synthesis of Defense Compounds Phytosterol_Metabolism->Defense_Compounds Stress_Tolerance Enhanced Stress Tolerance Membrane_Properties->Stress_Tolerance Defense_Compounds->Stress_Tolerance

Caption: Hypothesized role of this compound in plant stress response pathways.

Concluding Remarks

This compound serves as a valuable biomarker for investigating the intricate network of plant metabolic pathways. The protocols and data presented here provide a foundation for researchers to incorporate the analysis of this compound into their studies. Further research is warranted to fully elucidate the signaling roles of this compound and its derivatives in mediating plant responses to environmental challenges, which could open new avenues for the development of stress-tolerant crops and novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cycloartenol Extraction from Recalcitrant Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of cycloartenol from recalcitrant plant tissues.

Frequently Asked Questions (FAQs)

Q1: What makes certain plant tissues "recalcitrant" for this compound extraction?

A1: Recalcitrant plant tissues, such as wood, bark, and seeds, pose challenges to efficient this compound extraction due to their complex and rigid cellular structures. These tissues are often characterized by:

  • High Lignin and Cellulose Content: Lignocellulosic biomass creates a physical barrier that hinders solvent penetration and the release of intracellular components like this compound.

  • Complex Polysaccharide Matrix: The presence of hemicellulose and other polysaccharides further complicates the breakdown of the cell wall.

  • Low Permeability: The dense nature of these tissues restricts the diffusion of solvents to the target compounds.

Q2: What are the initial and most critical steps to improve extraction from recalcitrant tissues?

A2: Proper sample pre-treatment is crucial for enhancing extraction efficiency. The most critical initial step is the physical disruption of the plant material. Reducing the particle size of the plant material significantly increases the surface area available for solvent interaction, which in turn improves the extraction yield. Grinding or milling the dried plant tissue to a fine powder is highly recommended. Studies have shown that smaller particle sizes generally lead to higher extraction yields of phytochemicals.[1][2][3]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound. This compound is a triterpenoid, which is generally lipophilic. Therefore, non-polar or semi-polar solvents are typically more effective. Commonly used solvents for triterpenoid extraction include:

  • Hexane

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

  • Ethanol

  • Methanol

The selection of the optimal solvent may require some preliminary screening experiments. For instance, in the extraction of flavonoids from Euphorbia species, a variety of solvents including ethanol and methanol have been utilized.[4] The use of a sequence of solvents with increasing polarity can also be an effective strategy for isolating compounds from a crude extract.

Q4: Are there advanced extraction techniques that can improve this compound yield?

A4: Yes, several modern extraction techniques can significantly improve the yield of this compound and other triterpenoids compared to conventional methods like maceration or Soxhlet extraction. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[5][6][7][8][9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.[10][11][12]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the solvent, which offers advantages in terms of selectivity and reduced use of organic solvents.[13][14][15][16]

These techniques often result in higher yields, shorter extraction times, and reduced solvent consumption.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield Inefficient cell wall disruption.- Ensure the plant material is finely ground. Particle sizes between 0.038 to 0.150 mm are often optimal.[1]- Consider pre-treatment with cellulolytic or pectinolytic enzymes to break down the cell wall matrix.[17][18][19][20]
Sub-optimal solvent selection.- Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol).- A mixture of solvents, such as ethanol/water, can sometimes improve extraction efficiency.
Incomplete extraction.- Increase the extraction time.- For conventional methods, increase the number of extraction cycles.- Optimize the parameters of advanced extraction techniques (e.g., ultrasound power and frequency, microwave power and temperature, SFE pressure and temperature).
Co-extraction of Impurities Low selectivity of the extraction method.- Use a more selective solvent.- Employ Supercritical Fluid Extraction (SFE) with CO2, as it can be highly selective by adjusting pressure and temperature.- Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent.
Complex plant matrix.- Incorporate a clean-up step after extraction, such as column chromatography or solid-phase extraction (SPE).- Macroporous adsorption resins can be used to purify the crude extract.[21]
Degradation of this compound High extraction temperatures.- Use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).- If using Microwave-Assisted Extraction (MAE) or Soxhlet, carefully control the temperature to avoid degradation of thermolabile compounds.
Prolonged extraction times.- Optimize the extraction time to find the point of maximum yield without significant degradation. Advanced techniques like UAE and MAE often require shorter extraction times.

Quantitative Data on Extraction Yields

The following tables summarize quantitative data on triterpenoid extraction yields from various studies. Direct comparisons for this compound from the same recalcitrant source are limited in the literature; however, this data provides a valuable reference for expected yields with different methods.

Table 1: Comparison of Total Triterpenoid Yields with Different Extraction Methods

Plant MaterialExtraction MethodSolventKey ParametersTotal Triterpenoid Yield (mg/g DW)Reference
Carya cathayensis HusksUltrasound-Assisted Extraction (UAE) with surfactant75% Ethanol + 2% Span-80300 W ultrasound, 50°C, 40 min, 50 mL/g solvent-to-solid ratio33.92 ± 0.52[22]
Inonotus hispidusConventional Solvent ExtractionNot specifiedNot specified26.72 (in crude extract)[21]
Inonotus hispidusMacroporous Adsorption Resin PurificationNot specifiedNot specified129.28 (after purification)[21]
Withania somniferaReflux (Soxhlet)EthanolNot specifiedNot specified[23]
Withania somniferaUltrasound-Assisted Solvent Extraction (UASE)Ethanol20 minNot specified[23]
Withania somniferaMicrowave-Assisted Solvent Extraction (MASE)Water-Ethanol20 minNot specified[23]

Table 2: Influence of Particle Size on Crude Extract Yield

Plant MaterialParticle Size (mm)Crude Extract Yield (%)Reference
Dipterocarpus alatus Leaves0.038 - 0.0753.41[1]
Dipterocarpus alatus Leaves0.075 - 0.150~3.2[1]
Dipterocarpus alatus Leaves0.150 - 0.300~2.8[1]
Dipterocarpus alatus Leaves0.300 - 0.600~2.5[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction from Euphorbia Latex

This protocol is adapted from methodologies described for the isolation of triterpenoids from Euphorbia species.[24][25][26]

  • Latex Collection and Preparation:

    • Collect the latex from the plant and immediately treat it with a solvent like methanol or ethanol to precipitate the rubber and other polymeric materials.

    • Filter the mixture to separate the solvent-soluble fraction from the precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Fractionation of the Crude Extract:

    • Dissolve the crude extract in a suitable solvent system (e.g., methanol-water).

    • Perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

  • Isolation of this compound by Column Chromatography:

    • Subject the fraction containing this compound to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound with the same Rf value as a this compound standard.

  • Purification:

    • Further purify the combined fractions by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and by comparison with an authentic standard.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Woody Tissues

This protocol is a general guideline based on studies of UAE for the extraction of bioactive compounds from plant bark.[5][6]

  • Sample Preparation:

    • Dry the plant material (e.g., bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 80 mesh).[6]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1.0 g) in an extraction vessel.

    • Add the extraction solvent (e.g., 65% methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).[6]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a specified frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30 minutes) and temperature (e.g., 40°C).[6]

  • Post-Extraction Processing:

    • Filter the extract to remove the solid plant material.

    • If necessary, repeat the extraction process with fresh solvent on the residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification and Analysis:

    • Proceed with chromatographic techniques as described in Protocol 1 for the isolation and purification of this compound.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Recalcitrant Plant Tissue (e.g., Bark, Wood, Latex) Pre_Treatment Pre-Treatment Plant_Material->Pre_Treatment Grinding Grinding/Milling Pre_Treatment->Grinding Enzymatic_Hydrolysis Enzymatic Hydrolysis (Optional) Pre_Treatment->Enzymatic_Hydrolysis Extraction Extraction Grinding->Extraction Enzymatic_Hydrolysis->Extraction Conventional Conventional Methods (Maceration, Soxhlet) Extraction->Conventional Advanced Advanced Methods (UAE, MAE, SFE) Extraction->Advanced Filtration Filtration Conventional->Filtration Advanced->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification Partitioning Liquid-Liquid Partitioning Purification->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Analysis (NMR, MS) Pure_this compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Yield Low_Yield Low this compound Yield Cause1 Inefficient Cell Disruption Low_Yield->Cause1 Cause2 Sub-optimal Solvent Low_Yield->Cause2 Cause3 Incomplete Extraction Low_Yield->Cause3 Cause4 Degradation Low_Yield->Cause4 Solution1a Finer Grinding Cause1->Solution1a Solution1b Enzymatic Pre-treatment Cause1->Solution1b Solution2 Solvent Screening Cause2->Solution2 Solution3a Increase Time/Cycles Cause3->Solution3a Solution3b Optimize Advanced Method Cause3->Solution3b Solution4 Lower Temperature Cause4->Solution4

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

optimizing GC-MS parameters for sensitive cycloartenol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of cycloartenol.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step for preparing plant or algal samples for this compound analysis by GC-MS?

A1: The initial and critical step is saponification. This process involves heating the sample with a methanolic potassium hydroxide solution to break down esters and release this compound and other unsaponifiable lipids. Following saponification, a liquid-liquid extraction, typically with hexane, is performed to isolate the unsaponifiable fraction containing the sterols.[1]

Q2: Is derivatization necessary for this compound analysis by GC-MS?

A2: Yes, derivatization is highly recommended to improve the volatility and thermal stability of this compound, leading to better chromatographic peak shape and sensitivity. The most common method is silylation, which converts the hydroxyl group of this compound into a less polar trimethylsilyl (TMS) ether.[2] A common silylating agent is a mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane).[1]

Q3: Which GC column stationary phase is best suited for this compound analysis?

A3: For general phytosterol analysis, including this compound, a low- to mid-polarity polysiloxane phase is recommended. The most commonly used stationary phase is a 95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5, HP-5MS, RTX-5).[2] While a 100% dimethyl polysiloxane phase can be used, it may not effectively separate sterols from their corresponding stanols. For enhanced resolution, especially for complex mixtures, a mid-polarity column may be beneficial.[2]

Q4: What are the typical Electron Ionization (EI) energy settings for this compound detection in GC-MS?

A4: The standard EI energy used for the analysis of phytosterols like this compound is 70 eV.[2] This energy level provides reproducible mass spectra with characteristic fragmentation patterns that are useful for compound identification.[2]

Troubleshooting Guides

Poor Peak Shape

Issue: My this compound peak is tailing.

  • Possible Cause 1: Active Sites in the System: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column.

    • Solution: Use a fresh, deactivated liner. If the problem persists, trim 10-20 cm from the front of the column.[3]

  • Possible Cause 2: Improper Column Installation: An incorrect column cut or improper placement within the inlet can cause peak tailing.

    • Solution: Ensure the column is cut at a 90° angle with a clean, square cut. Verify the column is installed at the correct height in the inlet according to the manufacturer's instructions.[3]

  • Possible Cause 3: Contamination: Contamination in the liner or column can lead to peak tailing.

    • Solution: Clean or replace the liner. Condition the column by baking it at a high temperature.[4]

Issue: My this compound peak is fronting.

  • Possible Cause 1: Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[5] Consider increasing the split ratio if you are using a split injection.

  • Possible Cause 2: Incompatible Stationary Phase: The stationary phase may not be suitable for the analyte.

    • Solution: While less common for this compound on recommended columns, ensure you are using a non-polar or mid-polarity column.[2][5]

Issue: My this compound peak is splitting.

  • Possible Cause 1: Improper Injection Technique: A fast autosampler injection into an open liner can sometimes cause split peaks.

    • Solution: Try using a liner with glass wool or reduce the injection speed.[5]

  • Possible Cause 2: Incompatibility between Solvent and Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, it can cause peak splitting in splitless injections.

    • Solution: The initial oven temperature should be at least 20°C below the boiling point of the injection solvent.[3]

Low Sensitivity/Poor Signal-to-Noise (S/N)

Issue: I am not getting a strong signal for this compound.

  • Possible Cause 1: Suboptimal Derivatization: Incomplete derivatization will result in a poor signal.

    • Solution: Ensure the silylation reaction goes to completion by using fresh reagents and optimizing the reaction time and temperature (e.g., 60°C for 30 minutes).[1]

  • Possible Cause 2: Inefficient Ionization: The MS source parameters may not be optimized.

    • Solution: Ensure the ion source temperature is appropriate (e.g., 230-250°C).[1][6] Check the tune of the mass spectrometer to ensure optimal performance.

  • Possible Cause 3: Leaks in the System: Air leaks can significantly decrease sensitivity.

    • Solution: Check for leaks at the inlet septum and column connections using an electronic leak detector.[4]

  • Possible Cause 4: Low Injection Volume: The amount of analyte reaching the detector may be insufficient.

    • Solution: If not overloading the column, consider increasing the injection volume or using a splitless injection.[7]

Experimental Protocols & Data

Sample Preparation and Derivatization Protocol

This protocol is adapted from a method for sterol analysis in algal samples.[1]

  • Extraction: Extract 60 mg of the sample with 2 ml of ethyl acetate with continuous agitation for 1 hour at 4°C.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Saponification: Remove the solvent and saponify the extract in 3 ml of 1 M methanolic potassium hydroxide solution for 1 hour at 90°C.

  • Extraction of Unsaponifiables: Stop the reaction by placing the sample in an ice bath for at least 30 minutes. Extract the unsaponifiable fraction with 2 ml of hexane and 1.2 ml of water, followed by centrifugation at 2,000 rpm for 5 minutes.

  • Drying: Collect the upper hexane phase and dry it under a stream of nitrogen.

  • Derivatization: Add 50 µl of acetonitrile and 50 µl of BSTFA:TMCS (99:1) to the dried residue. Vortex for 30 seconds and heat at 60°C for 30 minutes.

  • Final Preparation: Evaporate the solvent under nitrogen and resuspend the residue in 100 µl of hexane for GC-MS analysis.

GC-MS Parameters for this compound Analysis

The following tables summarize typical GC-MS parameters for this compound analysis, compiled from various studies.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting 1[1]Setting 2[8]
GC System Agilent 7890Agilent 7890N
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)HP-5 (30 m x 250 µm, 0.25 µm)
Carrier Gas Helium at 1 ml/minNot specified
Injector Temp. 280°C50°C for 2 min (injection)
Oven Program 60°C (1 min), then 25°C/min to 100°C, then 15°C/min to 250°C, then 3°C/min to 315°C (2 min hold)40°C/min to 200°C (2 min hold), then 3°C/min to 320°C (30 min hold)

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting 1[1]Setting 2[2]
MS System Agilent 5975CNot specified
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Ionization Energy 70 eV70 eV
Ion Source Temp. 250°CNot specified
Mass Scan Range m/z 50-500Not specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plant/Algal Sample Extraction Solvent Extraction Sample->Extraction Ethyl Acetate Saponification Saponification Extraction->Saponification Methanolic KOH LLE Liquid-Liquid Extraction (Unsaponifiables) Saponification->LLE Hexane Drying1 Drying under N2 LLE->Drying1 Derivatization Silylation (BSTFA/TMCS) Drying1->Derivatization Drying2 Final Drying & Reconstitution Derivatization->Drying2 Injection GC Injection Drying2->Injection Hexane Separation Chromatographic Separation Injection->Separation HP-5MS Column Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_peak_causes Peak Shape Causes cluster_signal_causes Low Signal Causes cluster_peak_solutions Peak Shape Solutions cluster_signal_solutions Low Signal Solutions PoorPeak Poor Peak Shape Tailing Tailing PoorPeak->Tailing Fronting Fronting PoorPeak->Fronting Splitting Splitting PoorPeak->Splitting LowSignal Low Signal/Sensitivity Deriv Incomplete Derivatization LowSignal->Deriv Leaks System Leaks LowSignal->Leaks IonizationIssue Suboptimal Ionization LowSignal->IonizationIssue TrimColumn Trim Column / New Liner Tailing->TrimColumn DiluteSample Dilute Sample Fronting->DiluteSample OptimizeTemp Adjust Initial Temp Splitting->OptimizeTemp CheckDeriv Optimize Derivatization Deriv->CheckDeriv LeakCheck Perform Leak Check Leaks->LeakCheck TuneMS Tune Mass Spectrometer IonizationIssue->TuneMS

References

Cycloartenol Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the instability and degradation of cycloartenol during storage and experimentation. This compound, a key triterpenoid in plant sterol biosynthesis, is susceptible to various degradation pathways that can impact experimental outcomes and product shelf-life. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound samples.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of Potency or Altered Biological Activity Degradation of this compound due to improper storage conditions (temperature, light, oxygen exposure).1. Review storage conditions. This compound should be stored at low temperatures, protected from light, and under an inert atmosphere. 2. Analyze the sample using a stability-indicating method (e.g., HPLC, GC-MS) to determine the purity and identify any degradation products. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement stricter storage protocols for future use.
Appearance of New Peaks in Chromatogram Chemical degradation of this compound into various byproducts.1. Identify the nature of the new peaks using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns. 2. Based on the likely degradation pathway (oxidation, hydrolysis, etc.), adjust storage and experimental conditions to minimize further degradation. For example, if oxidation is suspected, purge solutions with nitrogen or argon.
Physical Changes in the Sample (e.g., Color Change, Precipitation) Oxidation or interaction with container materials or impurities.1. Visually inspect the container for any signs of incompatibility. 2. Test the solubility of the sample in the original solvent to check for precipitation. 3. Analyze the sample for purity and degradation products. Consider using amber glass vials and ensuring the solvent is of high purity and deoxygenated.
Inconsistent Experimental Results Variable degradation of this compound stock solutions between experiments.1. Prepare fresh stock solutions for each experiment whenever possible. 2. If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store at or below -20°C for short-term and -80°C for long-term storage.[1] 3. Always run a quality control check (e.g., HPLC) on the stock solution before use in a critical experiment.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or, preferably, -80°C.[1] Storing under an inert gas like nitrogen or argon can further prevent oxidative degradation.

2. How should I store this compound in solution?

This compound solutions are more prone to degradation than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, use a high-purity, degassed solvent and store in tightly sealed, light-resistant containers at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

3. What are the main factors that cause this compound to degrade?

The primary factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures accelerate oxidation and other degradation reactions.

  • Light (Photolysis): Exposure to UV light can induce photochemical degradation.

  • Oxygen (Oxidation): The presence of oxygen can lead to the formation of various oxidation products.

  • pH (Hydrolysis): Although this compound itself is not readily hydrolyzed, ester derivatives of this compound are susceptible to acid or base-catalyzed hydrolysis.

  • Moisture: Can facilitate hydrolytic and other degradation reactions.

4. What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of other phytosterols, likely degradation products include:

  • Oxidation Products: 7-ketothis compound, 7α/β-hydroxythis compound, and various epoxides formed by the oxidation of the steroid nucleus and the side chain.

  • Isomerization Products: Under certain conditions, the cyclopropane ring of this compound may undergo rearrangement.

5. How can I detect and quantify this compound and its degradation products?

Stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques. These methods can separate this compound from its degradation products and allow for their quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH.

    • Analyze by HPLC or GC-MS.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl.

    • Analyze by HPLC or GC-MS.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

    • Analyze by HPLC or GC-MS.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • Withdraw samples at various time points.

    • Dissolve the samples in a suitable solvent for analysis by HPLC or GC-MS.

  • Photolytic Degradation:

    • Expose a solution of this compound and solid this compound to a light source with a specific wavelength range (e.g., UV-A, UV-C) in a photostability chamber.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

    • Analyze by HPLC or GC-MS.

Protocol 2: Stability-Indicating GC-MS Method for this compound

Objective: To develop a GC-MS method for the separation and identification of this compound and its potential degradation products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Injection Volume: 1 µL (splitless mode)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • For analysis of degradation products from forced degradation studies, dilute the neutralized samples appropriately.

  • Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and chromatographic performance.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Solid -20°CShort-term (months)Tightly sealed, protect from light
-80°CLong-term (years)Tightly sealed, protect from light, under inert gas
Solution -20°CUp to 1 month[1]Aliquot, protect from light, use degassed solvent
-80°CUp to 6 months[1]Aliquot, protect from light, use degassed solvent

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation Products (e.g., Oxides, Isomers) This compound->Degradation_Products Stress_Factors Stress Conditions (Heat, Light, Oxygen, pH) Stress_Factors->Degradation_Products

Caption: General degradation pathway of this compound under stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Acid Acid HPLC HPLC Acid->HPLC GC_MS GC_MS Acid->GC_MS Base Base Base->HPLC Base->GC_MS Oxidation Oxidation Oxidation->HPLC Oxidation->GC_MS Heat Heat Heat->HPLC Heat->GC_MS Photolysis Photolysis Photolysis->HPLC Photolysis->GC_MS Pathway_Elucidation Pathway_Elucidation HPLC->Pathway_Elucidation Method_Validation Method_Validation HPLC->Method_Validation GC_MS->Pathway_Elucidation GC_MS->Method_Validation This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Photolysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Recombinant Cycloartenol Synthase Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low expression of recombinant cycloartenol synthase (CAS).

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for recombinant this compound synthase?

A1: Recombinant this compound synthase has been successfully expressed in various host systems, including:

  • Prokaryotic: Escherichia coli (e.g., BL21(DE3) strains) is a common choice due to its rapid growth and ease of use. However, challenges with protein solubility and the absence of post-translational modifications can be limitations.

  • Eukaryotic (Yeast): Saccharomyces cerevisiae and Pichia pastoris are frequently used. Yeast systems offer advantages in protein folding and post-translational modifications, which can be crucial for the proper function of complex enzymes like CAS.[1][2][3] P. pastoris, in particular, is known for its ability to achieve high cell densities and high protein yields.[4]

  • Other Systems: Rhodobacter capsulatus has also been explored as a host for producing this compound.[5]

Q2: My recombinant this compound synthase is expressed in E. coli, but it's insoluble and forms inclusion bodies. What should I do?

A2: Insoluble expression in E. coli is a common issue for complex eukaryotic proteins like CAS. Here are several strategies to address this:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., 15-25°C) and reducing the inducer (IPTG) concentration can slow down protein synthesis, allowing more time for proper folding.[6]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of the recombinant protein.

  • Use a Different E. coli Strain: Strains like Rosetta(DE3) are designed to enhance the expression of eukaryotic proteins by supplying tRNAs for codons that are rare in E. coli.

  • Inclusion Body Solubilization and Refolding: If the above methods fail, you can purify the inclusion bodies and then use chaotropic agents (e.g., urea, guanidine hydrochloride) to solubilize the protein, followed by a refolding process to obtain the active enzyme.[7][8]

Q3: I am not getting any detectable expression of this compound synthase. What are the possible reasons?

A3: A complete lack of expression can be due to several factors:

  • Codon Usage: The gene sequence of your CAS, which is likely from a plant or other eukaryote, may contain codons that are rarely used by your expression host (e.g., E. coli). This can lead to translational stalling and premature termination. Codon optimization of your gene sequence for the specific expression host can significantly improve expression levels.[9][10][11][12][13]

  • Protein Toxicity: The expressed CAS might be toxic to the host cells, leading to cell death before significant protein accumulation.[14][15][16] Using a tightly regulated expression vector and a host strain that minimizes basal expression can help.[15][16]

  • Plasmid or Gene Integrity Issues: Ensure that your expression construct is correct through sequencing. Errors in the coding sequence, such as frameshifts or premature stop codons, will prevent the expression of the full-length protein.

  • Inefficient Transcription or Translation Initiation: Check that your construct has a strong promoter and an efficient ribosome-binding site (RBS) for the chosen expression host.

Q4: Should I choose Saccharomyces cerevisiae or Pichia pastoris for expressing my this compound synthase?

A4: Both are excellent yeast expression systems, but they have key differences:

  • Saccharomyces cerevisiae : It is a well-characterized and easy-to-use system with a wide range of available vectors and strains.[3]

  • Pichia pastoris : This system is known for its ability to grow to very high cell densities, leading to potentially higher protein yields.[4] It also has a different glycosylation pattern compared to S. cerevisiae, which can be advantageous for some proteins.[3] For secreted proteins, P. pastoris often has lower levels of endogenous secreted proteins, simplifying purification.[3]

The choice depends on your specific research goals, including the desired yield and the importance of post-translational modifications.

Troubleshooting Guides

Problem 1: Low Yield of Soluble this compound Synthase in E. coli

This guide provides a systematic approach to increase the yield of soluble and active recombinant CAS expressed in E. coli.

Troubleshooting Workflow

start Low Soluble CAS Expression codon_opt Codon Optimization start->codon_opt temp_inducer Optimize Temperature & Inducer codon_opt->temp_inducer strain_select Select Appropriate E. coli Strain temp_inducer->strain_select solubilization_tag Add a Solubility-Enhancing Tag strain_select->solubilization_tag chaperone Co-express with Chaperones solubilization_tag->chaperone refolding Inclusion Body Solubilization & Refolding chaperone->refolding success Increased Soluble Expression refolding->success

Caption: Troubleshooting workflow for low soluble CAS expression in E. coli.

Detailed Steps:

  • Codon Optimization:

    • Issue: The coding sequence of plant-derived this compound synthase may contain codons that are infrequently used in E. coli, leading to poor translation efficiency.

    • Solution: Synthesize a codon-optimized version of the CAS gene for E. coli. Several online tools and commercial services are available for this purpose.[9][10][11][12][13]

  • Optimization of Expression Conditions:

    • Issue: High induction temperatures and inducer concentrations can lead to rapid protein synthesis, overwhelming the cellular folding machinery and resulting in the formation of insoluble inclusion bodies.

    • Solution: Perform a matrix of experiments to determine the optimal induction temperature and IPTG concentration.

ParameterRange to TestRationale
Induction Temperature (°C) 15, 20, 25, 30, 37Lower temperatures slow down protein synthesis, promoting proper folding.[6]
IPTG Concentration (mM) 0.01, 0.05, 0.1, 0.5, 1.0Lower concentrations can reduce the metabolic burden on the host and may decrease protein aggregation.[17] For potentially toxic proteins, even lower concentrations in the µM range can be tested.[14]
  • Host Strain Selection:

    • Issue: The genetic background of the E. coli expression host can significantly impact protein expression and solubility.

    • Solution: Test different E. coli strains. For eukaryotic proteins, strains that supply rare tRNAs, such as Rosetta(DE3), can be beneficial. If protein toxicity is suspected, strains with tighter control over basal expression, like BL21(DE3)pLysS, are recommended.[16]

  • Solubility-Enhancing Fusion Tags:

    • Issue: The intrinsic properties of this compound synthase may predispose it to aggregation when expressed at high levels in a heterologous system.

    • Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of your CAS. These tags can help to increase the solubility of the fusion protein. A protease cleavage site should be included between the tag and the protein to allow for tag removal after purification.

Problem 2: Low this compound Production in Yeast Expression Systems

This guide focuses on enhancing the production of this compound, the product of CAS activity, in yeast.

Troubleshooting Workflow

start Low this compound Titer precursor Enhance Precursor Supply start->precursor competing_pathways Block Competing Pathways precursor->competing_pathways cas_expression Optimize CAS Expression competing_pathways->cas_expression fermentation Optimize Fermentation Conditions cas_expression->fermentation success Increased this compound Titer fermentation->success

Caption: Troubleshooting workflow for low this compound production in yeast.

Detailed Steps:

  • Enhance Precursor (2,3-oxidosqualene) Supply:

    • Issue: The availability of the substrate, 2,3-oxidosqualene, can be a limiting factor for this compound production.

    • Solution: Overexpress key enzymes in the upstream mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the metabolic flux towards 2,3-oxidosqualene.[18]

  • Block Competing Pathways:

    • Issue: In yeast, the native pathway for sterol biosynthesis proceeds through lanosterol, which competes for the same precursor, 2,3-oxidosqualene.

    • Solution: Use a yeast strain with a deficient lanosterol synthase (ERG7) gene. This will channel the 2,3-oxidosqualene pool towards the recombinant this compound synthase.[18][19][20]

  • Optimize this compound Synthase Expression:

    • Issue: Suboptimal expression of the CAS enzyme itself will limit the conversion of the precursor to the product.

    • Solution:

      • Promoter Selection: Use a strong, inducible promoter (e.g., GAL1 in S. cerevisiae or AOX1 in P. pastoris) to achieve high-level expression of CAS.

      • Codon Optimization: Optimize the CAS gene sequence for expression in the chosen yeast species.

  • Optimization of Fermentation Conditions:

    • Issue: The culture conditions can significantly influence both cell growth and enzyme activity.

    • Solution: Optimize parameters such as temperature, pH, and dissolved oxygen during fermentation. For P. pastoris, the methanol feed strategy is a critical parameter to optimize for maximal protein expression.[4]

Host SystemStrategyExpected OutcomeReference
Rhodobacter capsulatusUse of a carotenoid-deficient (crtE deletion) strainThreefold increase in this compound product titers[5]
Saccharomyces cerevisiaeOverexpression of tHMG1 and use of an erg7 mutantIncreased availability of 2,3-oxidosqualene for CAS[18]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Synthase in Pichia pastoris

This protocol is adapted for the expression of CAS in P. pastoris using the pPICZα A vector, which allows for methanol-inducible expression and secretion of the recombinant protein.

Materials:

  • P. pastoris host strain (e.g., X-33)

  • pPICZα A vector containing the codon-optimized CAS gene

  • BMGY (Buffered Glycerol-complex Medium)

  • BMMY (Buffered Methanol-complex Medium)

  • Methanol

  • Yeast transformation reagents

Procedure:

  • Transformation:

    • Linearize the pPICZα A-CAS plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

    • Transform the linearized plasmid into competent P. pastoris cells using electroporation.

    • Plate the transformed cells on YPDS plates containing Zeocin to select for positive transformants.

  • Screening for Expression:

    • Inoculate single colonies into 20 mL of BMGY in 100 mL baffled flasks.

    • Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).

    • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.

    • To induce expression, decant the supernatant and resuspend the cell pellet to an OD600 of 1.0 in 20 mL of BMMY.

    • Add methanol to a final concentration of 0.5% to induce expression.

    • Incubate at 28-30°C with vigorous shaking.

    • Take time-course samples (e.g., 24, 48, 72, 96 hours) to monitor protein expression by SDS-PAGE and Western blot.

  • Scale-up Expression:

    • Once the best-expressing clone is identified, perform a larger-scale culture following the same principles as the screening phase, typically starting with a 1 L culture in a baffled flask.

    • Maintain the methanol concentration at 0.5% by adding fresh methanol every 24 hours.

    • Harvest the supernatant containing the secreted CAS by centrifugation.

Protocol 2: this compound Synthase Activity Assay

This protocol describes an in vitro assay to determine the enzymatic activity of the expressed recombinant CAS.

Materials:

  • Cell-free extract or purified recombinant CAS

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • 2,3-oxidosqualene (substrate)

  • Triton X-100

  • n-hexane

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the microsomal fraction from yeast cell lysate (or purified enzyme), 10 µg of 2,3-oxidosqualene, and 0.1% Triton X-100 in a total volume of 100 µL of potassium phosphate buffer.[18]

    • Incubate the reaction mixture at 30°C for 12 hours.[18]

  • Product Extraction:

    • Stop the reaction by adding 40 µL of 20% KOH and 60 µL of 50% ethanol, followed by sonication for 30 minutes.[18]

    • Extract the product with two volumes of n-hexane twice.[18]

    • Evaporate the organic layer to dryness.

  • Product Analysis:

    • Dissolve the dried extract in 50 µL of n-hexane for GC-MS analysis.[18]

    • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5).

    • Identify the this compound peak by comparing its retention time and mass spectrum with an authentic this compound standard.[21]

Experimental Workflow for CAS Activity Assay

start Start Assay reaction_setup Set up Enzyme Reaction start->reaction_setup incubation Incubate at 30°C reaction_setup->incubation extraction Product Extraction with Hexane incubation->extraction analysis GC-MS Analysis extraction->analysis end Quantify this compound analysis->end

Caption: Workflow for the in vitro activity assay of this compound synthase.

References

Technical Support Center: Enhancing the Chromatographic Resolution of Cycloartenol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for improving the separation of cycloartenol from its structural isomers, such as lanosterol and other phytosterols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The primary challenge is the high structural similarity between this compound and its isomers (e.g., lanosterol, 24-methylenecycloartanol). These molecules often have identical molecular weights and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2] Effective separation relies on exploiting subtle differences in their three-dimensional structures and polarity.

Q2: Which chromatographic techniques are most effective for resolving this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are the most powerful techniques.[3][4][5] Thin-Layer Chromatography (TLC) is also valuable for initial method development and for separating sterol fractions before analysis by HPLC or GC.[6][7]

Q3: What are the most common isomers I am likely to encounter with this compound?

A3: In biological matrices, particularly from plants, this compound is often found alongside its biosynthetic precursor, lanosterol, and its derivatives, such as 24-methylenecycloartanol.[8][9] Other phytosterols like β-sitosterol, campesterol, and stigmasterol may also be present in the mixture.[4][5]

Q4: Is derivatization necessary for the analysis of this compound?

A4: For GC analysis, derivatization is essential to increase the volatility and thermal stability of the sterols. Silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common practice.[9][10] For HPLC analysis, derivatization is not always necessary but can be used to enhance detection if a UV-Vis detector is being used and the native molecule lacks a strong chromophore.

Troubleshooting Guides

This section addresses specific issues you may encounter during your chromatographic experiments.

High-Performance Liquid Chromatography (HPLC)

Q: I am observing poor peak resolution or co-elution between this compound and an unknown isomer. How can I improve the separation?

A: This is a common issue due to the structural similarity of sterol isomers. Here are several strategies to enhance resolution:

  • Modify the Mobile Phase:

    • Adjust Polarity: In reversed-phase HPLC, subtly changing the ratio of the organic solvent (e.g., methanol, acetonitrile) to water can significantly impact selectivity. Try small, incremental changes (e.g., 99:1 to 98:2 Methanol:Water).[4]

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different interactions with the stationary phase. A ternary mixture (e.g., acetonitrile:methanol:methylene chloride) can also be effective.[11]

  • Optimize Temperature: Column temperature affects solvent viscosity and mass transfer, which can alter selectivity. Experiment with temperatures ranging from 30°C to 41°C to find an optimal balance where peak pairs are resolved.[4][12]

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. A C30 column is often recommended for separating geometric isomers.[13]

    • Phenyl-based columns can offer different selectivity for aromatic or planar structures.

    • Cholesterol-based stationary phases can provide shape-based selectivity, which is effective for geometric isomers.[14][15]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Q: My peaks are broad or tailing. What could be the cause?

A: Peak broadening or tailing can result from several factors:

  • Sample Overload: Injecting too concentrated a sample can saturate the column. Dilute your sample and reinject.[16]

  • Secondary Interactions: The hydroxyl group on this compound can have secondary interactions with residual silanols on the silica backbone of the stationary phase. Adding a small amount of a competing acid (e.g., 0.1% formic acid) or base to the mobile phase can mitigate this.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Gas Chromatography (GC)

Q: I'm not getting good separation between this compound and lanosterol peaks in my GC-MS analysis. What can I do?

A: Achieving baseline resolution for these isomers via GC can be challenging.

  • Optimize the Temperature Program: The temperature ramp rate is critical. A slow ramp rate (e.g., 2-3°C/min) through the elution range of the sterols can significantly improve separation.[3][8]

  • Use a High-Resolution Capillary Column: A longer column (e.g., 30 m or 60 m) with a narrow internal diameter (e.g., 0.25 mm) will provide higher theoretical plates and better resolution. An HP-5MS or DB5-MS column is a common choice.[3][10]

  • Check Derivatization Efficiency: Incomplete or inconsistent derivatization can lead to peak splitting or tailing. Ensure your silylation reagent is fresh and the reaction goes to completion.

Q: I am seeing "ghost peaks" in my GC chromatogram.

A: Ghost peaks are typically caused by contamination or carryover.

  • Injector Contamination: The injector liner can accumulate non-volatile residues. Clean or replace the liner regularly.

  • Sample Carryover: Traces of a previous, more concentrated sample may be retained in the syringe or injector port. Run a solvent blank after a concentrated sample to check for carryover.[17]

  • Septum Bleed: Old or low-quality septa can release siloxanes at high temperatures, which appear as peaks in the chromatogram. Use high-quality, low-bleed septa.

Thin-Layer Chromatography (TLC)

Q: My spots are streaking on the TLC plate.

A: Streaking is a frequent problem in TLC.

  • Sample Overload: This is the most common cause. Your sample is too concentrated. Dilute the sample and re-spot.[16]

  • Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it can streak. Ensure your compound is soluble in the eluent.

  • Sample Application: Apply the sample in a small, tight spot. Let the spotting solvent fully evaporate before developing the plate.[16]

  • Highly Polar Compounds: For very polar compounds on a normal-phase plate, try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[16]

Q: The Rf values are too high or too low, resulting in poor separation.

A: This indicates that the polarity of your mobile phase is not optimal.

  • Rf Too Low (spots near baseline): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent in your eluent system.[16]

  • Rf Too High (spots near solvent front): The mobile phase is too polar, causing the compounds to move too quickly without sufficient interaction with the stationary phase. Decrease the proportion of the polar solvent.[16]

Experimental Protocols & Data

Protocol 1: HPLC Separation of this compound Ferulate

This protocol is adapted from a method used to separate ferulate esters of triterpenoids, including this compound.[4]

  • Sample Preparation: If analyzing γ-oryzanol or a similar mixture, dissolve the sample in methanol.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: CAPCELL PAK C18 SG120 (4.6 mm × 250 mm).[4]

  • Mobile Phase: Methanol and water (99:1, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: Monitor at an appropriate wavelength for the ferulate esters.

  • Analysis: this compound ferulate should elute at approximately 19.45 minutes under these conditions.[4]

Protocol 2: GC-MS Analysis of this compound and Isomers

This protocol is a general method compiled from several sources for the analysis of plant sterols.[3][8][10]

  • Sample Preparation (Silylation):

    • Dry the extracted sterol fraction under a stream of nitrogen.

    • Add 60 μL of pyridine to ~3 mg of the sample.[9]

    • Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • Heat the mixture at 70°C for 30 minutes.[9]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).[3][10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector Temperature: 280°C - 290°C.[3][9]

  • Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: Increase to 200°C - 220°C at 30-40°C/min.

    • Ramp 2: Increase to 315°C - 320°C at a slow rate of 3°C/min.[3][10]

    • Hold at the final temperature for up to 30 minutes to elute all compounds.[10]

  • MS Detector: Set the detector temperature to 300°C - 315°C.[3][8] Acquire data in full scan mode to identify compounds based on their mass spectra and retention times.

Data Summary Tables

Table 1: HPLC Method Parameters for this compound Ferulate Separation[4]

ParameterValue
Column CAPCELL PAK C18 SG120 (4.6 mm × 250 mm)
Mobile Phase Methanol:Water (99:1, v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Retention Time ~19.45 min

Table 2: GC-MS Method Parameters for Sterol Analysis[3][10]

ParameterValue
Column HP-5MS (30 m × 0.25 mm × 0.25 μm)
Carrier Gas Helium (1 mL/min)
Injector Temp. 280°C
Detector Temp. 315°C
Temp. Program 60°C (1 min) -> 250°C (15°C/min) -> 315°C (3°C/min)

Visualized Workflows and Logic

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for isolating and analyzing this compound from a biological sample.

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis Sample Biological Sample (e.g., Plant Tissue) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Saponification Saponification (to cleave esters) Extraction->Saponification Unsaponifiables Extract Unsaponifiable Fraction Saponification->Unsaponifiables TLC TLC Fractionation (Optional Pre-purification) Unsaponifiables->TLC GC GC-MS Analysis (Requires Derivatization) Unsaponifiables->GC HPLC HPLC Analysis (Direct Injection) Unsaponifiables->HPLC TLC->GC TLC->HPLC Data Data Acquisition GC->Data HPLC->Data Identification Peak Identification (Retention Time & Mass Spectra) Data->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for this compound separation and analysis.

Troubleshooting Logic for Poor HPLC Resolution

This decision tree provides a logical approach to troubleshooting poor peak resolution in an HPLC system.

G Start Problem: Poor Peak Resolution CheckMobilePhase Adjust Mobile Phase Composition? (e.g., change % organic) Start->CheckMobilePhase ChangeSolvent Change Organic Solvent Type? (e.g., MeOH to ACN) CheckMobilePhase->ChangeSolvent No ResultOK Resolution Improved CheckMobilePhase->ResultOK Yes OptimizeTemp Optimize Column Temperature? ChangeSolvent->OptimizeTemp No ChangeSolvent->ResultOK Yes ChangeColumn Change Column Chemistry? (e.g., C18 to C30) OptimizeTemp->ChangeColumn No OptimizeTemp->ResultOK Yes ChangeColumn->ResultOK Yes ResultNotOK Still Poor Resolution ChangeColumn->ResultNotOK No

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

strategies to minimize interference in cycloartenol enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in cycloartenol enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound synthase assays?

A1: Common sources of interference include compounds from your sample matrix, the choice and concentration of detergents used for solubilizing this membrane-bound enzyme, the presence of non-cholesterol sterols that might cross-react, and inhibitors that may be present in test compounds or natural product extracts.[1][2][3] Additionally, issues like substrate or product inhibition and suboptimal buffer conditions (pH, ionic strength) can significantly affect results.

Q2: My assay shows high background noise. What could be the cause?

A2: High background can stem from several factors:

  • Detergent Micelle Interference: Some detergents can interfere with detection methods (e.g., absorbance or fluorescence).[2]

  • Sample Autofluorescence/Absorbance: Compounds in your test sample may naturally absorb light or fluoresce at the assay's detection wavelengths.

  • Non-Enzymatic Substrate Degradation: The substrate, 2,3-oxidosqualene, may degrade spontaneously under certain pH or temperature conditions.

  • Contaminating Enzymes: Crude enzyme preparations may contain other enzymes that act on the substrate or generate interfering products.

Q3: Why is my observed enzyme activity lower than expected?

A3: Low activity can be due to:

  • Enzyme Denaturation: this compound synthase is a membrane protein, and improper solubilization with harsh detergents or suboptimal buffer conditions can lead to denaturation.[1][4]

  • Presence of Inhibitors: Your test compound might be an inhibitor.[5][6] Known inhibitors of oxidosqualene cyclases, like RO 48-8071, can serve as positive controls for inhibition.[5][6]

  • Suboptimal Substrate Concentration: Using a substrate concentration that is too high can lead to substrate inhibition.

  • Incorrect Cofactors: While this compound synthase itself does not require a cofactor, upstream enzymes in the sterol biosynthesis pathway do, and their absence in a coupled assay could be a limiting factor.[7]

  • Degraded Enzyme or Substrate: Improper storage of the enzyme or substrate can lead to loss of activity.

Q4: Can other sterols in my sample interfere with the assay?

A4: Yes. If you are using a non-specific detection method, such as a colorimetric assay that detects a broad range of sterols, structurally similar molecules like lanosterol, sitosterol, or campesterol could be detected, leading to artificially high results.[3] Assays based on chromatography (GC-MS, HPLC) are generally more specific and can distinguish this compound from other sterols.[8][9]

Troubleshooting Guide

Problem 1: Poor Enzyme Solubility or Activity

Since this compound synthase is a membrane-bound protein, its extraction and stabilization in a soluble, active form are critical.

Potential Causes & Solutions:

Potential CauseRecommended Strategy
Inappropriate Detergent Choice The detergent must solubilize the enzyme without denaturing it. Mild, non-ionic detergents are often preferred.[4] Use detergents at concentrations near their critical micelle concentration (CMC) to minimize protein denaturation.[1]
Suboptimal Detergent Concentration Perform a detergent screen to find the optimal type and concentration. Test a range of concentrations for each selected detergent and measure enzyme activity.
Enzyme Aggregation Include additives like glycerol (5-20%), specific salts, or reducing agents (like DTT) in the buffer to improve stability.[10][11]
Incorrect Buffer pH or Ionic Strength Optimize the buffer conditions. Perform a pH screen (e.g., from 6.5 to 8.0) and test varying salt concentrations (e.g., 50-250 mM KCl or NaCl) to find the conditions that yield the highest enzyme stability and activity.[12] A common buffer is potassium phosphate at pH 7.4.[10]

Table 1: Properties of Detergents Commonly Used for Membrane Proteins

DetergentTypeTypical Working ConcentrationNotes
CHAPS Zwitterionic8-10 mMEffective at solubilizing membranes while being less denaturing to enzymes.[1]
Octylglucoside Non-ionic20-25 mMHigh CMC, which allows for solubilization below concentrations that cause denaturation.[1]
DDM Non-ionic0.5-1 mMA popular choice for structural biology due to its gentle nature.[4]
Triton X-100 Non-ionic0.1-1% (v/v)Widely used but can interfere with UV absorbance readings below 280 nm.[2]
Problem 2: Assay Interference from Test Compounds

Test compounds, especially those from natural product extracts or combinatorial libraries, can directly interfere with the assay components or detection system.

Potential Causes & Solutions:

Potential CauseRecommended Strategy
Compound Absorbance/Fluorescence Run a "no-enzyme" control for every compound concentration tested. This control contains the buffer, substrate, and the test compound. Subtract the signal from this control from the signal of the reaction containing the enzyme.
Inhibition of Detection Enzymes Many enzymatic assays are coupled, where the product of the first reaction is a substrate for a second, signal-producing enzyme (e.g., a peroxidase).[13] Flavonoids, for example, are known to inhibit peroxidases, which would falsely appear as inhibition of this compound synthase.[13] To test for this, add a known amount of the final product (this compound, or the product of the coupled reaction) to a reaction mix containing the test compound and the detection enzyme(s). A reduced signal indicates interference.
Non-Specific Inhibition Some compounds form aggregates that can sequester and inhibit enzymes non-specifically. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.

Experimental Protocols & Workflows

Protocol: In Vitro this compound Synthase Activity Assay

This protocol is a generalized method for measuring the activity of solubilized this compound synthase.

  • Enzyme Preparation:

    • Express recombinant this compound synthase (e.g., in S. cerevisiae or E. coli).

    • Isolate membranes (microsomal fraction) by differential centrifugation.[14]

    • Solubilize the microsomal pellet in an optimized buffer containing a selected detergent (e.g., 50 mM Potassium Phosphate pH 7.4, 150 mM KCl, 10% glycerol, 1 mM DTT, and 1.2x CMC of CHAPS). Incubate on ice with gentle agitation.

    • Clarify the solution by ultracentrifugation to pellet any unsolubilized material. The supernatant contains the solubilized enzyme.

  • Assay Reaction:

    • Prepare a reaction mixture in a microtiter plate or microcentrifuge tube. A typical 100 µL reaction might contain:

      • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA).[10][14]

      • Solubilized enzyme preparation.

      • Test compound (dissolved in DMSO, ensure final DMSO concentration is <1%).

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the reaction by adding the substrate, 2,3-oxidosqualene (e.g., 10-50 µM final concentration). The substrate is often added in a detergent solution to ensure it is accessible to the enzyme.

  • Reaction Termination and Product Detection:

    • After a fixed time (e.g., 30-60 minutes), terminate the reaction. This can be done by adding a strong base (e.g., 6% KOH in methanol) for saponification or by adding an organic solvent like ethyl acetate to extract the products.[14]

    • Extract the non-saponifiable lipids (including this compound) with an organic solvent like n-hexane.[14]

    • Analyze the extracted products using GC-MS or HPLC, comparing the retention time and mass spectrum to an authentic this compound standard.[8][10]

Visualizations

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep 1. Prepare Solubilized This compound Synthase Mix 3. Mix Enzyme, Buffer & Inhibitor Enzyme_Prep->Mix Reagent_Prep 2. Prepare Assay Buffer, Substrate & Inhibitors Reagent_Prep->Mix Incubate 4. Pre-incubate at 30°C Mix->Incubate Start 5. Add Substrate (2,3-Oxidosqualene) Incubate->Start Stop 6. Terminate Reaction Start->Stop Extract 7. Extract Products (e.g., with Hexane) Stop->Extract Analyze 8. Analyze by GC-MS or HPLC Extract->Analyze Data 9. Quantify Product Formation Analyze->Data

Caption: General workflow for a this compound synthase enzymatic assay.

Troubleshooting Logic for Low Activity

Troubleshooting_Tree Start Low Enzyme Activity Detected Q_Detergent Is Enzyme Properly Solubilized? Start->Q_Detergent A_Detergent Optimize detergent type and concentration (CMC). Include glycerol/DTT. Q_Detergent->A_Detergent No Q_Buffer Are Buffer Conditions Optimal? Q_Detergent->Q_Buffer Yes A_Buffer Perform pH and salt concentration screen. Q_Buffer->A_Buffer No Q_Inhibitor Is an Inhibitor Present? Q_Buffer->Q_Inhibitor Yes A_Inhibitor Run controls for compound interference. Test without the test compound. Q_Inhibitor->A_Inhibitor Yes Q_Reagents Are Reagents Valid? Q_Inhibitor->Q_Reagents No A_Reagents Check storage conditions and age of enzyme and substrate. Use fresh reagents. Q_Reagents->A_Reagents No

Caption: Decision tree for troubleshooting low enzyme activity.

Mechanism of Assay Interference

Interference_Diagram cluster_direct Direct Interference cluster_indirect Indirect (Coupled Assay) Interference Enzyme This compound Synthase Substrate 2,3-Oxidosqualene Substrate->Enzyme Inhibitor Test Compound (Direct Inhibitor) Inhibitor->Enzyme Binds to Enzyme Product This compound Reporter_Enzyme Reporter Enzyme (e.g., Peroxidase) Product->Reporter_Enzyme Signal Colorimetric/Fluor. Signal Reporter_Enzyme->Signal Interferent Test Compound (e.g., Flavonoid) Interferent->Reporter_Enzyme Inhibits Reporter

Caption: Direct vs. indirect mechanisms of assay interference.

References

Technical Support Center: Improving Cycloartenol Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the solubility challenges of cycloartenol in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A: this compound is a pentacyclic triterpenoid, a class of compounds known for their lipophilic (fat-soluble) nature and high molecular weight.[1][2] Its chemical structure results in very low water solubility, making it challenging to prepare solutions suitable for direct use in aqueous-based in vitro assays, such as cell cultures.[3]

Q2: What is the recommended initial solvent for preparing a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[4] Chloroform is also a suitable solvent for this compound.[1][5]

Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?

A: This is a common issue when a highly concentrated DMSO stock is diluted into an aqueous medium. The dramatic change in solvent polarity causes the poorly soluble compound to crash out of the solution. Here are some troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells. This may require preparing a more dilute stock solution if your final desired concentration of this compound is high.

  • Use a pre-mixed solvent system: Instead of diluting the DMSO stock directly into the medium, you can use a multi-component solvent system that improves solubility.[4][6]

  • Employ sonication or gentle warming: After dilution, brief sonication or warming the medium to 37°C can help redissolve small amounts of precipitate.[3] However, be cautious with heat as it can degrade the compound or affect other components in the medium.

  • Consider using solubilizing agents: Co-solvents, surfactants, or cyclodextrins can be used to maintain this compound's solubility in the final aqueous solution.[4][7][8]

Q4: Can I use co-solvents and surfactants to improve this compound solubility?

A: Yes, using co-solvents and surfactants is a highly effective strategy. These agents create a more favorable environment for lipophilic compounds in aqueous solutions. Common examples include:

  • Co-solvents: Polyethylene glycol (PEG), such as PEG300, and ethanol.[6][9]

  • Surfactants: Tween-80 and Pluronic F-68.[4][6]

These are often used in combination with DMSO to create a stable formulation.[4]

Troubleshooting Guide: this compound Precipitation in Culture Medium

If you observe precipitation after adding your this compound stock solution to the cell culture medium, follow these steps:

  • Visual Inspection: Confirm that the precipitate is from the compound and not a result of contamination (bacterial or fungal) or precipitation of media components.[10][11][12]

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically ≤ 0.5%).

  • Attempt to Re-solubilize: Gently agitate the medium. You can also try a short incubation in a 37°C water bath or brief sonication to see if the precipitate redissolves.[3]

  • Optimize the Dilution Step: When preparing the working solution, add the this compound stock solution to a small volume of serum-containing medium first, vortex gently, and then add this pre-diluted solution to the rest of the medium.

  • Reformulate the Vehicle: If precipitation persists, you will need to use a more robust formulation. Refer to the protocols below for using co-solvents and cyclodextrins.

Logical Workflow for Troubleshooting Precipitation

G A Precipitation observed in cell culture medium B Is it contamination? A->B C Yes B->C Microscopic examination D No B->D E Discard culture, review aseptic technique C->E F Check final DMSO concentration D->F G Is it >0.5%? F->G H Yes G->H I No G->I J Lower DMSO concentration by adjusting stock solution H->J K Try gentle warming (37°C) or sonication I->K L Does it redissolve? K->L M Yes L->M N No L->N O Proceed with experiment M->O P Reformulate using co-solvents or cyclodextrins N->P

Caption: A flowchart for troubleshooting this compound precipitation.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₅₀O[1]
Molecular Weight426.73 g/mol [1]
Melting Point99-117 °C[3]
Predicted Water Solubility2.3e-05 mg/L at 25°C

Table 2: this compound Solubility in Different Solvent Systems

Solvent SystemAchieved ConcentrationResulting SolutionSource
DMSO1 mg/mL (with heat and sonication)-[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mLClear Solution[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)0.5 mg/mL (with sonication)Suspended Solution[4]
10% DMSO, 90% Corn Oil≥ 0.5 mg/mLClear Solution[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh this compound: Accurately weigh 1 mg of this compound powder.

  • Add DMSO: Add 234.4 µL of high-purity, anhydrous DMSO to the vial containing the this compound.[3] This will yield a 10 mM stock solution.

  • Aid Dissolution: To ensure complete dissolution, gently warm the solution to 37-60°C and sonicate in an ultrasonic bath until the solution is clear.[3][4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]

Protocol 2: Preparation of a Working Solution using a Co-Solvent/Surfactant Vehicle

This protocol is adapted for cell culture use and aims for a final concentration of 10 µM this compound with 0.1% vehicle concentration.

  • Prepare the Vehicle: Create a stock solution of the vehicle by mixing:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% sterile saline or phosphate-buffered saline (PBS)

  • Prepare Medicated Vehicle: Prepare a 10 mM solution of this compound in the vehicle from step 1.

  • Serial Dilution: Perform a serial dilution of the medicated vehicle with the plain vehicle to achieve an intermediate concentration (e.g., 10 mM).

  • Final Dilution in Medium: Add 1 µL of the 10 mM medicated vehicle to 1 mL of your cell culture medium. This will result in a final this compound concentration of 10 µM and a final vehicle concentration of 0.1%.

  • Mix Thoroughly: Gently mix by inverting or pipetting before adding to your cells.

Experimental Workflow for Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_working Working Solution Preparation A Weigh 1 mg This compound B Add 234.4 µL DMSO A->B C Warm and Sonicate B->C D 10 mM Stock in DMSO C->D E Mix: 10% DMSO 40% PEG300 5% Tween-80 45% Saline F Sterile Filter Vehicle E->F G Vehicle Stock F->G H Dilute 10 mM Stock (D) into Vehicle (G) I Prepare Intermediate Concentration (e.g., 1 mM) H->I J Add to Cell Culture Medium I->J K Final Working Solution J->K

Caption: A workflow for preparing a this compound working solution.

Signaling Pathway

This compound has been shown to inhibit the phosphorylation of p38 MAP kinase in glioma cells.[4] The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

Simplified p38 MAPK Signaling Pathway

G A External Stress Stimuli (e.g., UV, Cytokines) B MAPKKK (e.g., ASK1, TAK1) A->B activates C MAPKK (MKK3/6) B->C phosphorylates D p38 MAPK C->D phosphorylates F Downstream Targets (e.g., ATF2, MK2) D->F phosphorylates E This compound E->D inhibits phosphorylation G Cellular Responses (Inflammation, Apoptosis) F->G leads to

Caption: this compound's inhibitory effect on the p38 MAPK pathway.

References

dealing with co-eluting compounds in cycloartenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cycloartenol Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this compound analysis, with a specific focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound in gas chromatography-mass spectrometry (GC-MS) analysis?

A1: this compound analysis by GC-MS is often complicated by the co-elution of structurally similar compounds. The most frequently reported co-eluting compounds include β-sitosterol, ∆7-sitosterol, and the triterpene alcohol β-amyrin.[1][2] In some sample matrices, other sterols and triterpenoids such as lupeol, α-amyrin, and 24-methylene-cycloartenol may also overlap with the this compound peak.[1][3]

Q2: Why is derivatization necessary for this compound analysis by GC-MS?

A2: Derivatization is a critical step in preparing this compound and other phytosterols for GC-MS analysis. This chemical modification is essential to reduce the polarity of the analytes, which in turn increases their volatility and thermal stability.[4] Injecting underivatized sterols can lead to broad peaks and a reduced detector response.[5] The most common derivatization method is silylation, which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[4][5] This process improves peak shape, enhances volatility, and provides better separation.[5]

Q3: What are the recommended GC-MS parameters for this compound analysis?

A3: While optimal conditions can vary depending on the specific instrument and sample matrix, a common starting point for this compound analysis involves using a low to medium polarity capillary column, such as a HP-5MS (or equivalent 5% phenyl-methylpolysiloxane).[5][6] A typical temperature program would start at a lower temperature to focus the analytes on the column and then ramp up to a higher temperature to elute the compounds. For example, an initial oven temperature of 60°C held for 1 minute, followed by a ramp to 250°C at 15°C/min, and then to 315°C at 3°C/min.[6][7] Helium is typically used as the carrier gas at a constant flow rate.[6][7]

Q4: How can I confirm the identity of the this compound peak when co-elution is suspected?

A4: When chromatographic peaks overlap, mass spectrometry becomes an invaluable tool for identification.[8] By examining the mass spectrum of the peak, you can identify unique fragment ions that are characteristic of this compound. Even with co-eluting compounds, it is often possible to distinguish them by extracting the ion chromatograms for their specific mass-to-charge ratios (m/z).[8][9] Comparing the retention time and mass spectrum of your sample peak with that of an authentic this compound standard is the most reliable method for confirmation.[5][10]

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving issues with co-eluting compounds during this compound analysis.

Problem: Poor resolution or complete co-elution of this compound with other compounds.

Step 1: Method Optimization

  • Modify the Temperature Program: Adjusting the oven temperature ramp rate can significantly impact separation. A slower ramp rate can often improve the resolution between closely eluting peaks.[11] You can also introduce a hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[11]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution. While it may seem counterintuitive, sometimes increasing the flow rate can lead to sharper peaks and better separation.[11]

Step 2: Column Selection

  • Consider a Different Stationary Phase: If method optimization on your current column is unsuccessful, switching to a column with a different polarity may be necessary. For samples rich in Δ7-sterols, a higher-polarity column might provide the required selectivity.[5]

  • Increase Column Length or Decrease Internal Diameter: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates, leading to better separation efficiency.

Step 3: Data Analysis Techniques

  • Utilize Selected Ion Monitoring (SIM): In GC-MS, instead of monitoring the total ion current (TIC), you can use SIM mode to selectively monitor for specific ions that are unique to this compound. This allows for quantification even in the presence of co-eluting compounds, provided they have different mass spectra.[2][8][9]

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks based on their mass spectral differences.[12]

Step 4: Advanced Chromatographic Techniques

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution is a persistent issue, GCxGC offers significantly higher resolving power by using two columns with different stationary phases.[13]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines a general procedure for the extraction and silylation of phytosterols from a sample matrix.

1. Saponification and Extraction:

  • Weigh an appropriate amount of the sample into a flask.
  • Add an internal standard (e.g., 5α-cholestane) to the sample.
  • Perform alkaline hydrolysis (saponification) by adding a methanolic potassium hydroxide solution and refluxing the mixture. This step liberates esterified phytosterols.
  • After cooling, extract the unsaponifiable matter containing the phytosterols using a non-polar solvent like hexane.
  • Wash the extract to remove residual alkali and dry the solvent.

2. Derivatization (Silylation):

  • Evaporate the dried extract to dryness under a stream of nitrogen.
  • Add a silylating reagent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS), along with a solvent like pyridine.[5][14]
  • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.[5][14]
  • The resulting solution containing the trimethylsilyl (TMS) ether derivatives is then ready for GC-MS analysis.[5]

Protocol 2: GC-MS Analysis

This protocol provides a typical set of parameters for the analysis of derivatized this compound.

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6][7]

  • Injector Temperature: 280°C.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 25°C/min to 100°C.

    • Ramp 2: 15°C/min to 250°C.

    • Ramp 3: 3°C/min to 315°C, hold for a sufficient time to elute all compounds of interest.[6][7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600 (or a more targeted range based on the expected compounds).

Data Presentation

Table 1: Common Co-eluting Compounds with this compound and their Characteristic Ions

CompoundTypical Retention Time Window (Relative to this compound)Key Mass Spectral Fragments (m/z) of TMS Derivatives
This compound -498 (M+), 483, 408, 393
β-SitosterolVery Close/Overlapping486 (M+), 471, 396, 381, 129
∆7-SitosterolVery Close/Overlapping486 (M+), 471, 373
β-AmyrinVery Close/Overlapping498 (M+), 218, 203
LupeolClose Eluting498 (M+), 483, 408, 189
24-Methylene-cycloartenolClose Eluting512 (M+), 497, 422, 407

Note: The exact retention times and mass spectra can vary depending on the specific chromatographic conditions and instrumentation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Compounds start Peak Overlap or Co-elution Identified method_opt Step 1: Method Optimization - Adjust Temperature Program - Modify Carrier Gas Flow start->method_opt check_res1 Resolution Improved? method_opt->check_res1 column_sel Step 2: Column Selection - Change Stationary Phase - Alter Column Dimensions check_res1->column_sel No end_resolved Issue Resolved check_res1->end_resolved Yes check_res2 Resolution Improved? column_sel->check_res2 data_anal Step 3: Data Analysis - Use Selected Ion Monitoring (SIM) - Apply Deconvolution Software check_res2->data_anal No check_res2->end_resolved Yes check_quant Quantification Possible? data_anal->check_quant advanced_tech Step 4: Advanced Techniques - Consider GCxGC check_quant->advanced_tech No check_quant->end_resolved Yes end_unresolved Consult Instrument Specialist advanced_tech->end_unresolved Experimental_Workflow Experimental Workflow for this compound Analysis sample Sample Collection saponification Saponification & Extraction (with Internal Standard) sample->saponification derivatization Derivatization (Silylation) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_proc Data Processing - Peak Identification - Integration & Quantification gcms->data_proc results Results data_proc->results

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of Cycloartenol Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting cycloartenol synthase (CAS), a critical enzyme in phytosterol biosynthesis. The document summarizes in vivo performance, presents supporting experimental data, and offers detailed methodologies for key experiments to aid researchers in the selection and validation of CAS inhibitors for agricultural and pharmaceutical applications.

Introduction to this compound Synthase

This compound synthase (CAS; EC 5.4.99.8) catalyzes the cyclization of 2,3-oxidosqualene to this compound, the first committed step in the biosynthesis of phytosterols in plants.[1] Phytosterols are essential components of plant cell membranes, influencing their fluidity and permeability. They also serve as precursors for brassinosteroids, a class of plant hormones that regulate growth and development.[2] The inhibition of CAS can, therefore, have significant impacts on plant growth and viability, making it an attractive target for the development of novel herbicides and fungicides.

Comparative Analysis of In Vivo Performance

The in vivo validation of CAS inhibitors primarily involves the administration of the compound to a model plant system and the subsequent analysis of its impact on the plant's sterol profile. The most extensively studied inhibitor is RO 48-8071 , a potent inhibitor of oxidosqualene cyclase (OSC), the enzyme family to which CAS belongs.[1][3] Another class of compounds, umbelliferone aminoalkyl derivatives , has also shown inhibitory activity against OSC.[4]

Data Presentation

The following tables summarize the quantitative data on the in vivo effects of these inhibitors.

Table 1: In Vivo Effects of RO 48-8071 on Tobacco BY-2 Cells

Treatment DurationKey ObservationQuantitative ChangeReference
24 hoursAccumulation of 2,3-oxidosqualeneSignificant increase (qualitative)[1]
6 daysDown-regulation of CAS and SMT2 gene expressionNot quantified[1]
6 daysAltered sterol profileIncrease in 24-methyl sterols at the expense of 24-ethyl sterols (stigmasterol and sitosterol)[1]

Table 2: In Vivo Effects of RO 48-8071 on Arabidopsis thaliana Seedlings

TreatmentKey ObservationQuantitative ChangeReference
RO 48-8071Diminished phytosterol accumulationClearly diminished (qualitative)[1]
RO 48-8071Unaffected triterpene levelsEssentially unaffected (qualitative)[1]

Table 3: Inhibitory Activity of Umbelliferone Aminoalkyl Derivatives against Squalene-Hopene Cyclase (a related enzyme)

CompoundIC50 (mM)Reference
7-(4'-allylmethylamino-but-2-ynyloxy)chromen-2-one0.75[4]
RO 48-80710.35[4]

Note: Direct in vivo comparative data for umbelliferone derivatives in plants is limited. The data presented is for a related bacterial enzyme, squalene-hopene cyclase, and is included to provide a relative measure of potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Inhibition Assay in Tobacco BY-2 Cell Suspension Cultures

This protocol is adapted from the methodology used to study the effects of RO 48-8071.[1]

a. Cell Culture and Treatment:

  • Maintain Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow-2') cell suspension cultures in Murashige and Skoog (MS) medium supplemented with sucrose and 2,4-dichlorophenoxyacetic acid.

  • Subculture the cells weekly.

  • For inhibition studies, add the inhibitor (e.g., RO 48-8071 dissolved in a suitable solvent) to the cell culture at the desired concentration. Use a solvent control in parallel.

  • Incubate the treated and control cultures for the desired duration (e.g., 24 hours for short-term and 6 days for long-term studies).

b. Metabolite Extraction and Analysis:

  • Harvest the cells by filtration.

  • Freeze-dry the cells and grind them to a fine powder.

  • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponify the lipid extract using a strong base (e.g., KOH in methanol) to release free sterols.

  • Extract the unsaponifiable fraction containing the sterols with a non-polar solvent like n-hexane.

  • Derivatize the sterols (e.g., silylation) to make them volatile for gas chromatography (GC) analysis.

  • Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterol species and the precursor 2,3-oxidosqualene.

In Vivo Inhibition Assay in Arabidopsis thaliana Seedlings

This protocol outlines the general steps for evaluating CAS inhibitors in a whole-plant model.[1]

a. Plant Growth and Treatment:

  • Sterilize Arabidopsis thaliana seeds and germinate them on MS agar plates.

  • Grow the seedlings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod).

  • Apply the inhibitor to the seedlings. This can be done by adding the inhibitor to the growth medium or by spraying a solution of the inhibitor onto the seedlings.

  • Include a solvent control group.

  • Harvest the plant material after the desired treatment period.

b. Sterol Extraction and Analysis:

  • Follow the same procedure for metabolite extraction, saponification, derivatization, and GC-MS analysis as described for the tobacco BY-2 cells (Protocol 1b).

Genetic Inhibition using Virus-Induced Gene Silencing (VIGS)

VIGS is an alternative to chemical inhibitors for studying the in vivo function of CAS.

a. VIGS Vector Construction:

  • Clone a fragment of the target CAS gene into a VIGS vector (e.g., a Tobacco Rattle Virus-based vector).

b. Plant Infiltration:

  • Introduce the VIGS construct into Agrobacterium tumefaciens.

  • Infiltrate young plants (e.g., Nicotiana benthamiana) with the Agrobacterium suspension.

c. Phenotypic and Metabolic Analysis:

  • Monitor the plants for any visible phenotypes resulting from CAS silencing.

  • Harvest tissue from the silenced and control plants.

  • Analyze the sterol profile using the methods described in Protocol 1b to confirm the reduction in this compound and downstream phytosterols.

Mandatory Visualizations

Diagrams illustrating the key pathways and workflows are provided below.

Cycloartenol_Synthase_Pathway cluster_inhibitor Inhibition 2,3-Oxidosqualene 2,3-Oxidosqualene This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (CAS) Phytosterols Phytosterols This compound->Phytosterols Multiple enzymatic steps Membrane Integrity & Brassinosteroids Membrane Integrity & Brassinosteroids Phytosterols->Membrane Integrity & Brassinosteroids RO 48-8071 RO 48-8071 This compound Synthase (CAS) This compound Synthase (CAS) RO 48-8071->this compound Synthase (CAS) Umbelliferone Derivatives Umbelliferone Derivatives Umbelliferone Derivatives->this compound Synthase (CAS)

Caption: The phytosterol biosynthesis pathway originating from 2,3-oxidosqualene, highlighting the central role of this compound Synthase (CAS) and its inhibition.

Experimental_Workflow cluster_treatment In Vivo Treatment cluster_analysis Analysis Plant Model Plant Model (e.g., Tobacco BY-2 cells, Arabidopsis seedlings) Inhibitor Application Inhibitor Application (e.g., RO 48-8071) Plant Model->Inhibitor Application Control Control (Solvent only) Plant Model->Control Harvest & Lipid Extraction Harvest & Lipid Extraction Inhibitor Application->Harvest & Lipid Extraction Control->Harvest & Lipid Extraction Saponification Saponification Harvest & Lipid Extraction->Saponification Sterol Derivatization Sterol Derivatization Saponification->Sterol Derivatization GC-MS Analysis GC-MS Analysis Sterol Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: A generalized experimental workflow for the in vivo validation of this compound synthase inhibitors in plant models.

References

comparative study of cycloartenol content in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Cycloartenol Content in Different Plant Species: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound content across various plant species, offering valuable insights for research and drug development. This compound, a triterpenoid, is a key precursor in the biosynthesis of phytosterols in plants and has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further investigation into this promising bioactive compound.

This compound: A Key Phytosterol Precursor

This compound is the first cyclic precursor in the biosynthesis of most plant steroids, making it a pivotal compound in plant biochemistry.[1] Its structural similarity to lanosterol, the precursor to animal and fungal steroids, highlights a key divergence in the evolution of sterol biosynthesis. The concentration of this compound can vary significantly among different plant species and even between different tissues within the same plant, influenced by genetic and environmental factors.[2][3]

Comparative Analysis of this compound Content

The following table summarizes the quantitative this compound content found in various plant-derived samples. The data has been compiled from multiple studies employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

Plant Species/ProductPlant Part/MatrixThis compound Content (μg/g)Reference(s)
Canola OilOil100 ± 10[4][5]
Coconut OilOil150 ± 20[4][5]
Corn OilOil230 ± 20[4][5]
Olive OilOil130 ± 10[4][5]
Soybean OilOil190 ± 10[4][5]
Sunflower OilOil120 ± 10[4][5]
Arabidopsis thalianaSeedlingsTrace amounts[6]
Euphorbia neriifoliaLeavesPresent (quantification not specified)[2]
Euphorbia speciesLatexHigh concentration (quantification varies)[7]
Kandelia candelLeavesSmall content detected[7][8]
Rhizophora stylosaLeavesSmall content detected[7][8]
Nicotiana benthamianaLeavesTrace amounts, often below detection limit[9]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies for the extraction and analysis of this compound from plant materials.

Protocol 1: Extraction and Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of triterpenoids in plant tissues.[3]

1. Sample Preparation and Extraction:

  • Dry the plant material (e.g., leaves, roots) at 40°C for 48 hours and grind into a fine powder.
  • Perform a Soxhlet extraction with a suitable solvent like n-hexane or a chloroform-methanol mixture for 6-8 hours.
  • Evaporate the solvent from the extract under reduced pressure.

2. Saponification:

  • To the dried extract, add a 1 M solution of potassium hydroxide (KOH) in 95% ethanol.
  • Reflux the mixture for 1-2 hours to hydrolyze any esterified phytosterols.
  • After cooling, add an equal volume of distilled water and extract the unsaponifiable fraction three times with n-hexane or diethyl ether.
  • Wash the combined organic phases with distilled water until neutral pH is achieved.
  • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.

3. Derivatization:

  • To the dried unsaponifiable fraction, add a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols to their trimethylsilyl (TMS) ethers.

4. GC-MS Analysis:

  • Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
  • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.
  • Quantification: Use an internal standard (e.g., 5α-cholestane) for accurate quantification. Create a calibration curve with a certified this compound standard.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is a rapid and sensitive method for the analysis of phytosterols in edible oils and can be adapted for other plant extracts.[4][5]

1. Sample Preparation and Saponification:

  • Follow the saponification procedure as described in Protocol 1.

2. HPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion is typically m/z 409.3 [M+H-H₂O]⁺, and a characteristic product ion is monitored.
  • Quantification: Prepare a calibration curve using a this compound standard. An internal standard, such as a deuterated sterol, can be used for enhanced accuracy.

Visualizing Key Pathways

This compound Biosynthesis Pathway

This compound is synthesized from 2,3-oxidosqualene in a cyclization reaction catalyzed by the enzyme this compound synthase. It then serves as the precursor for the synthesis of other major plant sterols like campesterol, stigmasterol, and sitosterol.[10]

Cycloartenol_Biosynthesis cluster_main Phytosterol Biosynthesis 2_3_Oxidosqualene 2_3_Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound this compound Synthase Other_Phytosterols Campesterol, Stigmasterol, Sitosterol This compound->Other_Phytosterols Multiple Steps

Caption: Biosynthesis pathway of this compound and other phytosterols.

General Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from plant samples.

Experimental_Workflow cluster_workflow Quantification Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (for GC-MS) Saponification->Derivatization Analysis GC-MS or HPLC-MS/MS Analysis Saponification->Analysis (for HPLC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for this compound quantification.

This compound's Influence on the p38 MAPK Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating intracellular signaling pathways. One of the key pathways affected is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This compound can suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory responses.[11]

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation Downstream Downstream Targets (e.g., Transcription Factors) p_p38->Downstream Response Inflammatory Response Downstream->Response This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the p38 MAPK pathway.

Conclusion

This comparative guide highlights the variability of this compound content in different plant species and provides standardized protocols for its quantification. The visualization of the biosynthetic and signaling pathways offers a conceptual framework for understanding the biological context of this compound. This information is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.

References

Unraveling the Complexity of Cycloartenol Derivatives: A Comparative Guide to 2D NMR-Based Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the journey from discovery to application. Cycloartenol and its derivatives, a class of triterpenoids with significant pharmacological potential, present a considerable analytical challenge due to their complex stereochemistry and subtle structural variations. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the definitive structural confirmation of these molecules, supported by experimental data and detailed protocols.

The tetracyclic core of this compound, featuring a distinctive cyclopropane ring, gives rise to a multitude of derivatives with diverse biological activities. Differentiating between these closely related compounds necessitates the power of 2D NMR, which provides through-bond and through-space correlations, allowing for the unambiguous assignment of protons and carbons and the determination of relative stereochemistry.

Comparative Analysis of 2D NMR Techniques for this compound Derivative Elucidation

The structural confirmation of this compound derivatives relies on a suite of 2D NMR experiments, each providing unique and complementary information. The most commonly employed techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

A study on cycloartane-type triterpenoids isolated from Mangifera indica provides an excellent case study for demonstrating the application of these techniques. The complete ¹H and ¹³C NMR assignments for several new this compound derivatives were achieved through a combination of 1D and 2D NMR experiments[1][2][3][4].

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Key Protons in Selected this compound Derivatives from Mangifera indica [2][3]

ProtonCompound 1 (δ ppm)Compound 2a (epimer) (δ ppm)Compound 3 (δ ppm)
H-33.24 (m)3.24 (m)3.24 (m)
H-19a0.57 (d, J=4.2 Hz)0.57 (d, J=4.2 Hz)0.56 (d, J=4.2 Hz)
H-19b0.34 (d, J=4.2 Hz)0.34 (d, J=4.2 Hz)0.33 (d, J=4.2 Hz)
H-210.90 (d, J=6.2 Hz)0.98 (d, J=6.5 Hz)0.91 (d, J=6.3 Hz)
H-261.22 (s)4.88 (br s)1.26 (s)
H-271.22 (s)4.85 (br s)1.26 (s)
H-300.97 (s)0.97 (s)0.97 (s)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Key Carbons in Selected this compound Derivatives from Mangifera indica [2][3]

CarbonCompound 1 (δ ppm)Compound 2a (epimer) (δ ppm)Compound 3 (δ ppm)
C-378.978.978.9
C-919.819.819.8
C-1025.925.925.9
C-1929.829.829.8
C-24124.8148.979.9
C-25131.575.872.9
C-2625.7110.129.8
C-2725.7110.129.8

The data presented in these tables highlight the subtle yet significant differences in chemical shifts that allow for the differentiation of these closely related structures. For instance, the chemical shifts of carbons C-24, C-25, C-26, and C-27 are particularly informative for distinguishing the side-chain functionalities of these derivatives.

Experimental Protocols for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data is paramount for accurate structure elucidation. The following provides a general methodology for the key experiments.

General Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is then transferred to a 5 mm NMR tube.

NMR Instrumentation: All spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program: Standard COSY or DQF-COSY (for higher resolution).

  • Spectral Width: Typically 10-12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1), with zero-filling to 1K x 1K.

  • Number of Scans: 4-8 per increment.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations).

  • Pulse Program: Standard HSQC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-16 per increment.

  • One-bond coupling constant (¹JCH): Optimized for ~145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds), crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-200 ppm.

  • Data Points: 2048 (F2) x 512 (F1).

  • Number of Scans: 16-64 per increment.

  • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.

4. NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

  • Pulse Program: Standard NOESY or ROESY.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 16-32 per increment.

  • Mixing Time: 300-800 ms (NOESY) or 150-300 ms (ROESY), optimized based on the molecular size.

Workflow for Structure Confirmation

The systematic application of these 2D NMR techniques allows for a logical and robust workflow for the structural confirmation of this compound derivatives.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Building cluster_structure_confirmation Structure Confirmation A 1D NMR (¹H, ¹³C, DEPT) E Identify Spin Systems & Direct C-H Connections A->E Proton & Carbon Environments B 2D NMR (COSY, HSQC) B->E ¹H-¹H & ¹H-¹³C (1-bond) Correlations C 2D NMR (HMBC) F Connect Fragments & Assign Quaternary Carbons C->F ¹H-¹³C (long-range) Correlations D 2D NMR (NOESY/ROESY) G Determine Relative Stereochemistry D->G Through-space Proton Correlations E->F Fragment Assembly H Final Structure Proposal F->H Planar Structure G->H 3D Conformation

A streamlined workflow for the structural elucidation of this compound derivatives using 2D NMR.

Conclusion

The structural confirmation of this compound derivatives is a complex but achievable task with the systematic application of 2D NMR spectroscopy. By leveraging the complementary information provided by COSY, HSQC, HMBC, and NOESY/ROESY experiments, researchers can confidently determine the planar structure and relative stereochemistry of these important natural products. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics derived from the rich chemical diversity of the plant kingdom.

References

comparing the antioxidant activity of cycloartenol with other phytosterols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, phytosterols have garnered considerable attention for their diverse biological activities. Among these, cycloartenol, a key intermediate in the biosynthesis of plant sterols, is emerging as a compound of interest for its antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of this compound against other common phytosterols—β-sitosterol, stigmasterol, and campesterol—supported by available experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.

Executive Summary

Phytosterols, as a class of compounds, are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[1] While data for a direct, side-by-side comparison of this compound with other phytosterols under identical experimental conditions is limited, this guide synthesizes the available evidence to provide a comprehensive overview. This compound has demonstrated antioxidant effects, including the augmentation of antioxidant enzyme activities.[2] The comparative data, albeit from different studies, suggests that the antioxidant potential of phytosterols can vary, highlighting the need for standardized comparative investigations.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and other selected phytosterols. It is crucial to note that the data is compiled from various studies using different experimental setups. Therefore, a direct comparison of the IC50 values should be approached with caution. The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity; a lower IC50 value indicates a higher antioxidant activity.[3][4]

PhytosterolAntioxidant AssayIC50 Value (µg/mL)Source (for illustrative purposes)
This compound DPPH Radical ScavengingData not available in direct comparative studies[2][5]
ABTS Radical ScavengingData not available in direct comparative studies[2]
Ferric Reducing Antioxidant Power (FRAP)Data not available in direct comparative studies
β-Sitosterol DPPH Radical Scavenging~64.54 (at 100 µg/mL inhibition)Illustrative data point
Hydrogen Peroxide ScavengingHigher than ascorbic acid (concentration-dependent)[6]
Stigmasterol DPPH Radical Scavenging220[7]
Superoxide Radical Scavenging320[7]
Campesterol Oxidative Stability AssayActivity comparable to β-sitosterol

Note: The IC50 values presented are illustrative and sourced from various publications. The absence of a standardized, direct comparative study necessitates careful interpretation of these values.

Experimental Protocols

To aid in the replication and further investigation of the antioxidant properties of these phytosterols, detailed methodologies for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the phytosterol samples (this compound, β-sitosterol, etc.) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8]

Procedure:

  • Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS Working Solution: Dilute the ABTS radical cation solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the phytosterol samples and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to a defined volume of the ABTS working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[10][11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[12][13]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the phytosterol samples and a standard (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents or in terms of another standard like Trolox.[14][15][16]

Signaling Pathways and Mechanistic Insights

The antioxidant activity of phytosterols is not solely dependent on direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While the activation of the Nrf2 pathway by various phytochemicals is well-documented, specific studies detailing the direct activation of this pathway by this compound are still emerging.[2]

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection combats Phytosterols Phytosterols (e.g., this compound) Phytosterols->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by oxidative stress and potentially by phytosterols.

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening and comparing the antioxidant activity of different phytosterols.

Experimental_Workflow Start Phytosterol Samples (this compound, β-Sitosterol, etc.) Assay_Selection Select Antioxidant Assays (DPPH, ABTS, FRAP) Start->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Data_Collection Measure Absorbance & Calculate % Inhibition DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection IC50 Determine IC50 Values Data_Collection->IC50 Comparison Compare IC50 Values IC50->Comparison Conclusion Evaluate Relative Antioxidant Potency Comparison->Conclusion

References

Altering the Blueprint of an Enzyme: A Guide to Validating Cycloartenol Synthase Specificity via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between an enzyme's structure and its function is paramount. This guide provides a comparative analysis of cycloartenol synthase (CAS) and its engineered mutants, demonstrating how targeted genetic alterations can dramatically shift its product specificity. By employing site-directed mutagenesis, scientists have successfully re-engineered this key enzyme in phytosterol biosynthesis, compelling it to produce lanosterol, a crucial precursor in cholesterol synthesis, with remarkable fidelity.

This compound synthase is a pivotal oxidosqualene cyclase (OSC) in plants, catalyzing the cyclization of 2,3-oxidosqualene into this compound, the first dedicated step in the biosynthesis of phytosterols. However, by strategically modifying key amino acid residues within the enzyme's active site, researchers have been able to redirect this complex catalytic cascade. This guide delves into the experimental data validating this enzymatic re-engineering, offering a clear comparison between the wild-type enzyme and its mutated counterparts.

Performance Comparison: Wild-Type vs. Mutant this compound Synthase

The specificity of this compound synthase can be dramatically altered through single or multiple amino acid substitutions. The following table summarizes the product distribution of wild-type Arabidopsis thaliana this compound synthase (AtCAS1) and several of its key mutants when expressed in a yeast strain deficient in its native lanosterol synthase (erg7). This yeast expression system provides a clean background to analyze the products of the engineered CAS enzymes.

Enzyme VariantMutation(s)This compound (%)Lanosterol (%)Other Products (%)Reference
Wild-Type AtCAS1None>99<1-[1]
AtCAS1 MutantY410C-Dominant ProductAchilleol A[1]
AtCAS1 MutantH477Y-Dominant ProductAchilleol A[1]
AtCAS1 MutantI481T-MixtureAchilleol A[1]
AtCAS1 MutantY532H-MixtureAchilleol A[1]
AtCAS1 MutantH477N-88Parkeol (12%)[2]
AtCAS1 MutantH477Q-22Parkeol (73%), Δ⁷-lanosterol (5%)[2]
AtCAS1 Double MutantH477N / I481V<199 -[3]

Experimental Workflow and Signaling Pathways

The process of validating the altered specificity of this compound synthase involves a multi-step experimental workflow, from the initial modification of the gene to the final analysis of the enzymatic products.

experimental_workflow cluster_gene_modification Gene Modification cluster_expression Heterologous Expression cluster_analysis Product Analysis sitedirected_mutagenesis Site-Directed Mutagenesis of CAS Gene yeast_transformation Transformation of erg7Δ S. cerevisiae sitedirected_mutagenesis->yeast_transformation protein_expression Protein Expression and Purification yeast_transformation->protein_expression sterol_extraction Sterol Extraction and Saponification protein_expression->sterol_extraction gcms_analysis GC-MS Analysis sterol_extraction->gcms_analysis data_quantification Data Quantification and Comparison gcms_analysis->data_quantification

Caption: Experimental workflow for validating this compound synthase specificity.

The underlying biochemical pathway illustrates the diversion of the metabolic flux from this compound to lanosterol biosynthesis due to the engineered enzyme.

signaling_pathway cluster_wildtype Wild-Type CAS cluster_mutant Mutant CAS (e.g., H477N/I481V) oxidosqualene 2,3-Oxidosqualene wt_cas This compound Synthase oxidosqualene->wt_cas mut_cas Mutant this compound Synthase oxidosqualene->mut_cas This compound This compound wt_cas->this compound >99% lanosterol Lanosterol mut_cas->lanosterol 99%

Caption: Metabolic shift from this compound to lanosterol production by mutant CAS.

Detailed Experimental Protocols

Site-Directed Mutagenesis of this compound Synthase

This protocol outlines the generation of specific mutations in the this compound synthase gene cloned into a yeast expression vector (e.g., pESC-URA).

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • Mutagenic primers (forward and reverse)

  • Template DNA (plasmid containing wild-type CAS gene)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 1 µL of dNTP mix (10 mM), 1.25 µL of forward primer (10 µM), 1.25 µL of reverse primer (10 µM), 1 µL of template DNA (50 ng), and 1 µL of high-fidelity DNA polymerase.

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. Final extension at 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression of CAS in S. cerevisiae

This protocol describes the expression of wild-type and mutant CAS in a yeast strain lacking the endogenous lanosterol synthase gene (erg7), which is essential for cell viability under normal conditions.

Materials:

  • S. cerevisiae strain INVSc1 (or another suitable erg7-deficient strain)

  • Yeast expression vector (e.g., pESC-URA) containing the wild-type or mutant CAS gene

  • Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)

  • Synthetic complete (SC) medium lacking uracil (for selection) and supplemented with 2% glucose or galactose

  • Ergosterol

Procedure:

  • Yeast Transformation: Transform the pESC-URA vector containing the CAS gene (wild-type or mutant) into the erg7 deficient S. cerevisiae strain using a standard yeast transformation protocol.

  • Selection: Plate the transformed yeast on SC-Ura agar plates containing 2% glucose and ergosterol (20 µg/mL) to select for successful transformants.

  • Protein Expression:

    • Inoculate a single colony of the transformed yeast into 5 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C.

    • Inoculate the overnight culture into 50 mL of SC-Ura medium with 2% galactose (to induce gene expression from the GAL1 promoter in the pESC vector) to an OD₆₀₀ of 0.4.

    • Incubate the culture at 30°C for 48-72 hours.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

Sterol Extraction and GC-MS Analysis

This protocol details the extraction of sterols from the engineered yeast cells and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Harvested yeast cells

  • 20% KOH in 50% ethanol

  • n-Hexane

  • Anhydrous sodium sulfate

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Saponification:

    • Resuspend the yeast cell pellet in 2 mL of 20% KOH in 50% ethanol.

    • Incubate at 80°C for 1 hour to saponify the lipids.

  • Extraction:

    • After cooling, add 2 mL of n-hexane and 2 mL of water to the saponified mixture.

    • Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the non-saponifiable lipids (sterols).

    • Repeat the hexane extraction two more times and pool the hexane fractions.

    • Wash the pooled hexane extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Incubate at 60°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program suitable for separating sterols, for example: initial temperature of 170°C, ramp to 280°C at 20°C/min, and hold at 280°C for 20 minutes.

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards (this compound and lanosterol).

    • Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

This comprehensive guide provides the foundational knowledge and detailed protocols for researchers to embark on their own investigations into the fascinating world of enzyme engineering, with this compound synthase serving as a prime example of how targeted mutations can unlock novel catalytic functions.

References

Safety Operating Guide

Personal protective equipment for handling Cycloartenol

Author: BenchChem Technical Support Team. Date: November 2025

When working with Cycloartenol, a triterpenoid compound, adherence to proper safety protocols is crucial to ensure the well-being of laboratory personnel and to prevent contamination. Although not classified as a hazardous substance, implementing a comprehensive personal protective equipment (PPE) plan is a fundamental aspect of good laboratory practice.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound in its solid form and in solution.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the recommended PPE for various scenarios involving this compound.

Task Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Transferring Solid this compound Safety glasses with side shields or chemical splash goggles.[2][3]Disposable nitrile gloves.[2][4]N95 respirator to prevent inhalation of fine particles.[5]Standard laboratory coat.
Preparing this compound Solutions Chemical splash goggles.[2][3]Disposable nitrile gloves.[2][4]Recommended if significant aerosols may be generated.Standard laboratory coat.
Handling this compound Solutions Safety glasses with side shields.[2]Disposable nitrile gloves.[2][4]Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Not generally required.Standard laboratory coat.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task (Weighing, Solution Prep, etc.) start->assess_task select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe weigh_powder Weigh Solid this compound (Use N95 Respirator) don_ppe->weigh_powder Solid prepare_solution Prepare Solution (In Ventilated Area) don_ppe->prepare_solution Solution Prep handle_solution Handle Solution don_ppe->handle_solution Solution Handling weigh_powder->prepare_solution dispose_waste Dispose of this compound Waste (Follow Institutional Guidelines) weigh_powder->dispose_waste prepare_solution->handle_solution handle_solution->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe clean_area Clean Work Area dispose_ppe->clean_area end End clean_area->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloartenol
Reactant of Route 2
Reactant of Route 2
Cycloartenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.